2-Chloro-3-oxo-n-phenylbutanamide
Description
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Properties
IUPAC Name |
2-chloro-3-oxo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)9(11)10(14)12-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHYOONLWAWEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276479, DTXSID20865613 | |
| Record name | 2-chloro-3-oxo-n-phenylbutanamide | |
| Source | EPA DSSTox | |
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| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31844-92-5, 119878-78-3 | |
| Record name | 2-Chloro-3-oxo-N-phenylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31844-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-chloro-3-oxo-n-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroacetoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.199 | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3-oxo-N-phenylbutanamide: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-oxo-N-phenylbutanamide (also known as α-chloroacetoacetanilide), a halogenated β-ketoamide of interest in synthetic organic chemistry. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and discusses its known characteristics. Due to the limited availability of public data, this guide also highlights areas where further research is required, particularly in spectroscopic characterization and biological applications.
Chemical and Physical Properties
This compound is a white crystalline solid. Its fundamental properties are summarized in the table below. While solubility data is not extensively reported, it is expected to be soluble in many common organic solvents.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [2][3] |
| Molecular Weight | 211.64 g/mol | [2] |
| CAS Number | 31844-92-5 | [2][3] |
| Melting Point | 141-142 °C | [4] |
| Boiling Point | 379.2 °C at 760 mmHg | [4] |
| Density | 1.287 g/cm³ | [4] |
| Flash Point | 183.1 °C | [4] |
| pKa (Predicted) | 9.44 ± 0.46 | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the chlorination of its precursor, acetoacetanilide.
Synthesis of the Precursor: Acetoacetanilide
Acetoacetanilide can be prepared via the reaction of aniline with ethyl acetoacetate or diketene.
Chlorination of Acetoacetanilide
The most commonly cited method for the synthesis of this compound involves the chlorination of acetoacetanilide using thionyl chloride in an appropriate solvent like toluene.[2]
Experimental Protocol
Materials:
-
Acetoacetanilide (18 g, 0.1 mol)
-
Toluene (120 ml)
-
Thionyl chloride (14.2 g, 0.105 mol)
-
Reaction flask equipped with a stirrer, reflux condenser, and thermometer
Procedure:
-
Suspend acetoacetanilide (18 g) in toluene (120 ml) in the reaction flask.
-
Begin stirring the suspension.
-
Slowly add thionyl chloride (14.2 g) dropwise to the mixture at a liquid temperature of approximately 20°C.
-
Maintain the reaction temperature between 25-30°C during the addition of thionyl chloride. The addition should be completed over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2.5 hours to ensure the reaction goes to completion.
-
The product, a toluene suspension of α-chloroacetoacetanilide, is then desolvated and purified to obtain the final product.[2]
Spectroscopic Properties
| Spectroscopic Technique | Status | Predicted/Expected Data | Reference(s) |
| ¹H NMR | Predicted data available | No experimental data found. | [2] |
| ¹³C NMR | Predicted data available | No experimental data found. | [2] |
| Infrared (IR) Spectroscopy | Spectrum available (KBr-Pellet) | No peak assignments available. Expected peaks for C=O (ketone and amide), N-H, C-Cl, and aromatic C-H bonds. | [5] |
| Mass Spectrometry (MS) | GC-MS data available | No detailed fragmentation pattern available. The molecular ion peak is expected at m/z 211/213 due to the chlorine isotopes. | [5] |
Biological Activity and Applications
There is limited specific information regarding the biological activity and applications of this compound in drug development. However, related α-chloroacetamide and acetoacetanilide derivatives have been investigated for a range of biological activities.
-
General Biological Activity of Chloroacetamides: Chloroacetamide derivatives are known to exhibit a wide range of biological activities, including herbicidal, antifungal, and antibacterial properties. The reactivity of the C-Cl bond makes them potential alkylating agents, which can contribute to their biological effects.
-
Acetoacetanilide Derivatives in Drug Discovery: Acetoacetanilide derivatives have been utilized as scaffolds in the synthesis of various heterocyclic compounds with potential therapeutic applications, including antitumor agents.
Given its structure, this compound could serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activities. The presence of multiple reactive sites (the α-chloro ketone and the amide) allows for a variety of chemical transformations.
Conclusion and Future Outlook
This compound is a readily synthesizable compound with well-defined physical properties. While a clear synthetic protocol exists, a comprehensive characterization, particularly detailed experimental spectroscopic analysis, is lacking in publicly available literature. Furthermore, its potential as a pharmacologically active agent or as a key intermediate in drug development remains largely unexplored. Future research should focus on obtaining detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, high-resolution MS, and detailed IR analysis) and investigating its biological activity through in vitro and in vivo studies. Such data would be invaluable for researchers and scientists working in the fields of medicinal chemistry and drug development.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of alpha-Chloroacetoacetanilide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of alpha-chloroacetoacetanilide. The correct chemical identity of this compound is crucial for its application in various research and development sectors, including pharmaceuticals and chemical synthesis. This document outlines the key spectroscopic techniques and experimental protocols required to unequivocally confirm its molecular structure.
Chemical Identity and Properties
Alpha-chloroacetoacetanilide, systematically named 2-chloro-3-oxo-N-phenylbutanamide, is a derivative of acetoacetanilide. The introduction of a chlorine atom at the alpha-position of the acetoacetyl group significantly influences its chemical reactivity and spectroscopic properties.
Table 1: Chemical Identifiers and Properties of alpha-Chloroacetoacetanilide
| Property | Value | Source |
| Systematic Name | This compound | --INVALID-LINK-- |
| Common Name | alpha-Chloroacetoacetanilide | --INVALID-LINK-- |
| CAS Number | 31844-92-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₀ClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 211.64 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | |
| pKa | 9.44 ± 0.46 (Predicted) | --INVALID-LINK-- |
Spectroscopic Data for Structural Elucidation
The structural confirmation of alpha-chloroacetoacetanilide relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the limited availability of experimental NMR data for alpha-chloroacetoacetanilide in public databases, the following tables present predicted ¹H and ¹³C NMR data, which are invaluable for structural verification. These predictions are based on established computational models and can be compared with experimentally acquired spectra.
Table 2: Predicted ¹H NMR Spectral Data for alpha-Chloroacetoacetanilide
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10.0 | Singlet | 1H | N-H (Amide) |
| ~ 7.6 | Multiplet | 2H | Aromatic C-H (ortho to -NH) |
| ~ 7.4 | Multiplet | 2H | Aromatic C-H (meta to -NH) |
| ~ 7.2 | Multiplet | 1H | Aromatic C-H (para to -NH) |
| ~ 5.0 | Singlet | 1H | α-CH(Cl) |
| ~ 2.4 | Singlet | 3H | -C(O)CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for alpha-Chloroacetoacetanilide
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200 | C=O (Ketone) |
| ~ 165 | C=O (Amide) |
| ~ 138 | Aromatic C (quaternary, attached to -NH) |
| ~ 129 | Aromatic C-H |
| ~ 125 | Aromatic C-H |
| ~ 120 | Aromatic C-H |
| ~ 65 | α-CH(Cl) |
| ~ 28 | -C(O)CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of alpha-chloroacetoacetanilide is expected to show characteristic absorption bands for the amide and ketone carbonyl groups, the N-H bond, and the C-Cl bond.
Table 4: Characteristic IR Absorption Bands for alpha-Chloroacetoacetanilide
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3300 | Medium | N-H Stretch (Amide) |
| ~ 1720 | Strong | C=O Stretch (Ketone) |
| ~ 1680 | Strong | C=O Stretch (Amide I band) |
| ~ 1540 | Medium | N-H Bend (Amide II band) |
| ~ 750 | Strong | C-Cl Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600, 1490 | Medium-Strong | Aromatic C=C Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and aspects of the structure.
Table 5: Expected Mass Spectrometry Data for alpha-Chloroacetoacetanilide
| m/z | Interpretation |
| 211/213 | Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺, indicating the presence of one chlorine atom. |
| 176 | Loss of Cl |
| 120 | [C₆H₅NHCO]⁺ |
| 93 | [C₆H₅NH₂]⁺ (Aniline) |
| 77 | [C₆H₅]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
Synthesis of alpha-Chloroacetoacetanilide
A common method for the synthesis of alpha-chloroacetoacetanilide involves the chlorination of acetoacetanilide.[1]
Procedure:
-
Suspend acetoacetanilide (1 equivalent) in a suitable solvent such as toluene in a reaction flask equipped with a stirrer and a thermometer.[1]
-
Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) (approximately 1.05 equivalents), dropwise to the suspension while maintaining the temperature at around 25-30°C.[1]
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for a few hours to ensure the reaction goes to completion.[1]
-
The resulting suspension containing the product can then be filtered, and the solid product is washed and dried.[1]
-
Further purification can be achieved by recrystallization from a suitable solvent.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified alpha-chloroacetoacetanilide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer a portion of the mixture into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation and Data Acquisition:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable.
-
Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.
-
Oven Program: A temperature gradient program is used to ensure good separation. A typical program might start at 80°C, hold for 1 minute, then ramp up to 280°C at a rate of 10-20°C/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight of the compound (e.g., 300).
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the structural elucidation process and the key relationships between the experimental data and the final structure.
References
An In-depth Technical Guide to 2-Chloro-3-oxo-N-phenylbutanamide (CAS 31844-92-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-oxo-N-phenylbutanamide (CAS number 31844-92-5), a chemical compound with potential applications in chemical synthesis and research. This document collates available data on its physicochemical properties, safety and handling, and a method for its synthesis. Due to limited publicly available information, this guide focuses on the foundational chemical data.
Chemical and Physical Properties
This compound, also known as 2-chloroacetoacetanilide, is a solid organic compound.[1][2] Its key physical and chemical properties are summarized in the tables below.
Table 1: General Properties
| Property | Value | Source(s) |
| CAS Number | 31844-92-5 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [4] |
| Molecular Weight | 211.65 g/mol | [3][4] |
| IUPAC Name | This compound | [1][5] |
| Synonyms | 2-Chloroacetoacetanilide, α-chloroacetoacetanilide | [1] |
| Appearance | Solid | N/A |
| Melting Point | 141-142 °C | N/A |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Boiling Point | 379.2 °C at 760 mmHg | N/A |
| Density | 1.287 g/cm³ | N/A |
| Flash Point | 183.1 °C | N/A |
| pKa (Predicted) | 9.44 ± 0.46 | [4] |
| Topological Polar Surface Area | 46.2 Ų | [4] |
| Rotatable Bond Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis Protocol
A method for the synthesis of this compound has been described involving the chlorination of acetoacetanilide.[4]
Materials:
-
Acetoacetanilide
-
Toluene
-
Thionyl chloride
Procedure:
-
In a reaction flask equipped with a stirrer, reflux condenser, and a thermometer, suspend 18 g (0.1 mol) of acetoacetanilide in 120 ml of toluene.[4]
-
Start the stirrer and add 14.2 g (0.105 mol) of thionyl chloride dropwise while maintaining the liquid temperature at approximately 20 °C.[4]
-
Control the reaction temperature between 25-30 °C. The dropwise addition should be completed in half an hour.[4]
-
Continue the reaction with heat preservation for 2.5 hours to obtain a toluene suspension of α-chloroacetoacetanilide.[4]
-
The final product is obtained after desolvation and refinement.[4]
Below is a graphical representation of the synthesis workflow.
Caption: Synthesis workflow for this compound.
Biological Activity and Drug Development Potential
There is limited information available in the public domain regarding the specific biological activity and mechanism of action of this compound. While some derivatives of chloroacetamides have been investigated for antimicrobial properties, dedicated studies on this particular compound are not readily found in scientific literature. As such, its potential in drug development is not well-defined. Further research and screening are necessary to elucidate any pharmacological effects.
Safety and Handling
Based on available safety data sheets, this compound is considered hazardous.
Table 3: Hazard Identification
| Hazard Statement | Classification | Source(s) |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] |
| H318 | Causes serious eye damage | [1] |
| H335 | May cause respiratory irritation | [1] |
Handling Precautions:
-
Avoid dust formation.
-
Avoid breathing mist, gas, or vapors.
-
Avoid contact with skin and eyes.
-
Use personal protective equipment, including chemically impermeable gloves and tightly fitting safety goggles.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
First-Aid Measures:
-
If inhaled: Move the victim into fresh air.
-
Following skin contact: Take off contaminated clothing immediately and wash off with soap and plenty of water.
-
Following eye contact: Rinse with pure water for at least 15 minutes.
-
Following ingestion: Rinse mouth with water. Do not induce vomiting.
Spectral Data
Limited spectral data is publicly available. SpectraBase indicates the availability of FTIR and GC-MS spectra for Butanamide, 2-chloro-3-oxo-N-phenyl-.[6] Researchers are advised to consult specialized databases or perform their own analyses for detailed spectral characterization.
Conclusion
This compound is a chemical intermediate with well-defined physicochemical properties and a described synthesis method. However, a significant gap exists in the understanding of its biological activity. This technical guide serves as a foundational resource, and it is hoped that it will encourage further investigation into the potential applications of this compound in medicinal chemistry and drug development.
References
Spectroscopic Profile of 2-Chloro-3-oxo-n-phenylbutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-oxo-n-phenylbutanamide, a valuable intermediate in organic synthesis and drug discovery. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its parent compound, acetoacetanilide, for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Acetoacetanilide (Reference Compound) [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.20 | Singlet | -NH- (Amide Proton) |
| 7.53 | Multiplet | ortho-Protons (Aromatic) |
| 7.31 | Multiplet | meta-Protons (Aromatic) |
| 7.11 | Multiplet | para-Proton (Aromatic) |
| 3.56 | Singlet | -CH₂- (Methylene Protons) |
| 2.29 | Singlet | -CH₃ (Methyl Protons) |
Note: In this compound, the signal for the α-proton (methine, -CH(Cl)-) would replace the methylene signal and is expected to appear at a significantly lower field (higher ppm value) due to the electron-withdrawing effect of the chlorine atom.
Table 2: ¹³C NMR Spectroscopic Data of Acetoacetanilide (Reference Compound) [2]
| Chemical Shift (δ) ppm | Assignment |
| 205.8 | C=O (Ketone) |
| 165.9 | C=O (Amide) |
| 138.2 | C-ipso (Aromatic, C-NH) |
| 129.1 | C-meta (Aromatic) |
| 124.7 | C-para (Aromatic) |
| 120.2 | C-ortho (Aromatic) |
| 51.5 | -CH₂- (Methylene Carbon) |
| 30.9 | -CH₃ (Methyl Carbon) |
Note: For this compound, the α-carbon (-CH(Cl)-) signal is anticipated to be shifted downfield from the methylene carbon signal of acetoacetanilide.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands for its functional groups.[3]
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3250-3350 | N-H Stretch (Amide) |
| ~1720-1740 | C=O Stretch (Ketone) |
| ~1660-1680 | C=O Stretch (Amide I) |
| ~1590-1610 | C=C Stretch (Aromatic) |
| ~1530-1550 | N-H Bend (Amide II) |
| ~750-800 | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound.[3]
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 211/213 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 176 | [M - Cl]⁺ |
| 120 | [C₆H₅NCO + H]⁺ |
| 93 | [C₆H₅NH₂]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
Synthesis of this compound[4]
This protocol is adapted from established procedures for the α-chlorination of β-ketoamides.
Materials:
-
Acetoacetanilide
-
Toluene
-
Thionyl chloride
Procedure:
-
Suspend acetoacetanilide (0.1 mol) in toluene (120 mL) in a reaction flask equipped with a stirrer, reflux condenser, and thermometer.
-
With stirring, add thionyl chloride (0.105 mol) dropwise at a temperature of approximately 20°C.
-
Control the reaction temperature between 25-30°C during the addition, which should be completed within 30 minutes.
-
Continue to stir the reaction mixture at this temperature for an additional 2.5 hours.
-
The resulting suspension of α-chloroacetoacetanilide in toluene can then be processed to isolate the final product, typically through filtration and purification by recrystallization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to the proton spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The spectrum can be obtained using a neat sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
References
An In-depth Technical Guide to the Physical and Chemical Properties of α-Chloroacetoacetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Chloroacetoacetanilide, with the CAS number 93-70-9, is an organic compound belonging to the class of acetoacetanilides. These compounds are characterized by an acetoacetyl group attached to a substituted aniline. The presence of a chlorine atom at the alpha position of the acetoacetyl moiety significantly influences its reactivity, making it a valuable intermediate in various chemical syntheses. While its primary industrial application lies in the production of pigments and dyes, the structural motifs present in α-chloroacetoacetanilide and its derivatives have drawn attention for their potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of α-chloroacetoacetanilide, detailed experimental protocols, and an exploration of its potential relevance in drug discovery.
Physical and Chemical Properties
α-Chloroacetoacetanilide is a white crystalline solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 211.65 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 104 - 107 °C | [1][2] |
| Boiling Point | 192 °C | [1] |
| Density | 1.192 g/cm³ | [1] |
| CAS Number | 93-70-9 | [1] |
Solubility
Information regarding the solubility of α-chloroacetoacetanilide in various solvents is not extensively documented in readily available literature. However, based on the properties of related acetoacetanilide compounds, it is expected to be sparingly soluble in water and soluble in organic solvents such as ethanol, acetone, and chloroform.
Stability and Reactivity
α-Chloroacetoacetanilide is stable under normal conditions.[2] It is incompatible with strong oxidizing agents.[2] The key feature of its chemical reactivity is the presence of the α-chloro substituent adjacent to a carbonyl group. This arrangement makes the carbon atom highly susceptible to nucleophilic substitution reactions.
The reactivity of α-chloroacetanilides is of significant interest, particularly in the context of their herbicidal activity, which is related to their ability to react with biological nucleophiles. Studies on related α-chloroacetanilide herbicides have shown that they readily undergo displacement reactions with strong nucleophiles via an intermolecular Sₙ2 mechanism. The electron-withdrawing nature of the adjacent amide group enhances the electrophilicity of the α-carbon, facilitating nucleophilic attack.
Spectral Data
Detailed experimental spectral data for α-chloroacetoacetanilide is not widely available in public databases. Therefore, the following sections provide predicted spectral characteristics based on the analysis of its structural features and comparison with closely related compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of α-chloroacetoacetanilide is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, the methine proton, and the methyl protons.
-
Aromatic Protons (C₆H₅): A complex multiplet is anticipated in the range of δ 7.0-8.0 ppm.
-
NH Proton: A broad singlet may appear between δ 8.0-9.5 ppm, the chemical shift of which can be concentration and solvent dependent.
-
α-CH Proton: A singlet for the proton on the carbon bearing the chlorine atom is expected around δ 4.5-5.0 ppm.
-
Methylene Protons (CH₂): The chemical shift for these protons would likely be in the range of δ 3.5-4.0 ppm.
-
Methyl Protons (CH₃): A singlet for the methyl protons is expected around δ 2.2-2.5 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all the carbon environments in the molecule.
-
Carbonyl Carbons (C=O): Two signals are expected in the downfield region, typically between δ 160-200 ppm.
-
Aromatic Carbons (C₆H₅): Multiple signals are expected in the δ 120-140 ppm region.
-
α-Carbon (C-Cl): The carbon attached to the chlorine atom is anticipated to resonate around δ 60-70 ppm.
-
Methylene Carbon (CH₂): The signal for the methylene carbon is expected in the range of δ 40-50 ppm.
-
Methyl Carbon (CH₃): The methyl carbon signal should appear in the upfield region, around δ 20-30 ppm.
Predicted IR Spectrum
The infrared spectrum will show characteristic absorption bands for the functional groups present in α-chloroacetoacetanilide.
-
N-H Stretch: A sharp peak is expected around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide and Ketone): Strong absorption bands are anticipated in the region of 1650-1720 cm⁻¹.
-
C-N Stretch: A band in the range of 1200-1350 cm⁻¹ is expected.
-
C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the chloro group.
-
Aromatic C-H and C=C Stretches: Characteristic peaks for the aromatic ring will be observed.
Predicted Mass Spectrum
The mass spectrum of α-chloroacetoacetanilide would show a molecular ion peak (M⁺) at m/z 211 and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing one chlorine atom. Common fragmentation patterns would likely involve the loss of the chlorine atom, the acetyl group, and cleavage of the amide bond.
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis, purification, and analysis of α-chloroacetoacetanilide, based on established procedures for similar compounds.
Synthesis of α-Chloroacetoacetanilide
This procedure describes the acylation of aniline with chloroacetyl chloride followed by reaction with diketene or ethyl acetoacetate. A more direct, though potentially less controlled, method involves the reaction of acetoacetanilide with a chlorinating agent. A plausible and controlled synthesis is outlined below.
Materials:
-
Aniline
-
Chloroacetyl chloride
-
Diketene or Ethyl acetoacetate
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
Preparation of 2-chloro-N-phenylacetamide:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1 equivalent) in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 2-chloro-N-phenylacetamide.
-
-
Formation of the acetoacetyl group:
-
The 2-chloro-N-phenylacetamide is then reacted with a suitable acetoacetylating agent like diketene or by transamidation with ethyl acetoacetate in the presence of a base to introduce the acetoacetyl group. This step requires careful control of reaction conditions to avoid side reactions.
-
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.
Materials:
-
Crude α-chloroacetoacetanilide
-
Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture of solvents like ethanol/water)
Procedure:
-
Solvent Selection: Choose a solvent in which α-chloroacetoacetanilide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
An HPLC method can be developed for the analysis of α-chloroacetoacetanilide for purity assessment and quantification.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The exact ratio would need to be optimized.
Procedure:
-
Standard Preparation: Prepare a stock solution of α-chloroacetoacetanilide of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 25 °C).
-
Set the UV detection wavelength (this would be determined by measuring the UV spectrum of the compound, likely around 240-260 nm).
-
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of α-chloroacetoacetanilide in the sample.
Relevance to Drug Development
While α-chloroacetoacetanilide is primarily used in the pigment industry, the acetoacetanilide scaffold and the presence of a reactive α-chloro group suggest potential applications in drug discovery and development.
Biological Activity of Acetoacetanilide Derivatives
Acetoacetanilide derivatives have been reported to exhibit a range of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. The core structure can serve as a template for the design of new therapeutic agents. The introduction of various substituents on the aniline ring can modulate the pharmacological properties of these compounds.
α-Chloroacetamides as Pharmacophores
The α-chloroacetamide moiety is a known reactive pharmacophore that can act as an irreversible inhibitor of enzymes by forming a covalent bond with nucleophilic residues (such as cysteine) in the active site. This mechanism is utilized by some approved drugs and is an active area of research in drug design.
Potential Signaling Pathways
Specific signaling pathways targeted by α-chloroacetoacetanilide have not been elucidated. However, given the reactivity of the α-chloro group, it could potentially interact with various cellular nucleophiles, including proteins and glutathione. The cytotoxicity of some chloroacetanilide herbicides has been linked to their interaction with glutathione, a key cellular antioxidant. Depletion of glutathione can lead to oxidative stress and cell death. This suggests that α-chloroacetoacetanilide could potentially modulate signaling pathways sensitive to cellular redox status.
References
An In-depth Technical Guide to the Solubility of 2-Chloro-3-oxo-N-phenylbutanamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3-oxo-N-phenylbutanamide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data for this particular derivative, this document focuses on providing a robust framework for its experimental determination. It includes detailed methodologies based on established protocols and leverages data from the parent compound, acetoacetanilide, to infer expected solubility behavior.
Introduction to this compound
This compound, also known as α-chloroacetoacetanilide, is a derivative of acetoacetanilide.[1][2] Its chemical structure consists of a butanamide backbone with a phenyl group attached to the nitrogen, a ketone at the C3 position, and a chlorine atom at the C2 (alpha) position.[2] The introduction of the chlorine atom can significantly alter the physicochemical properties of the parent molecule, including its solubility, which is a critical parameter in drug development, synthesis, and formulation.
Chemical Structure:
Expected Solubility Profile in Organic Solvents
Acetoacetanilide (3-oxo-N-phenylbutanamide) is reported to be slightly soluble in water and soluble in several organic solvents, including ethanol, chloroform, and ethyl ether.[5] The presence of both a polar amide group and a nonpolar phenyl group allows for interactions with a range of solvents.
The addition of a chlorine atom to the alpha position of acetoacetanilide introduces a polar C-Cl bond and increases the overall molecular weight. This substitution can have several effects on solubility:
-
Polarity: The introduction of the electronegative chlorine atom can increase the molecule's overall polarity, which might enhance its solubility in polar organic solvents.
-
Hydrogen Bonding: The chlorine atom is a weak hydrogen bond acceptor. The primary sites for hydrogen bonding remain the amide proton (donor) and the carbonyl oxygens (acceptors).
-
Molecular Size: The increase in molecular size and surface area due to the chlorine atom might slightly decrease solubility in very nonpolar solvents.
Based on these considerations, this compound is expected to exhibit solubility in a range of polar and non-polar organic solvents. Experimental verification is crucial to confirm these predictions.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not published. The following table provides a template for researchers to record their experimental findings and includes the qualitative solubility of the parent compound, acetoacetanilide, for reference.
| Solvent | Chemical Class | Polarity (Dielectric Constant) | Solubility of Acetoacetanilide | Experimentally Determined Solubility of this compound (g/100mL at 25°C) |
| Hexane | Non-polar alkane | 1.88 | Insoluble | Data to be determined |
| Toluene | Non-polar aromatic | 2.38 | Soluble in hot toluene[1] | Data to be determined |
| Diethyl Ether | Polar aprotic | 4.34 | Soluble[5][6] | Data to be determined |
| Chloroform | Polar aprotic | 4.81 | Soluble[5] | Data to be determined |
| Ethyl Acetate | Polar aprotic | 6.02 | Soluble | Data to be determined |
| Acetone | Polar aprotic | 20.7 | Soluble | Data to be determined |
| Ethanol | Polar protic | 24.5 | Soluble[5][6] | Data to be determined |
| Methanol | Polar protic | 32.7 | Soluble[7] | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 46.7 | Soluble | Data to be determined |
| Water | Polar protic | 80.1 | Slightly soluble (0.5 g/L at 20°C)[5][6] | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a generalized and robust experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment:
-
This compound (pure sample)
-
A selection of organic solvents (analytical grade)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated at this point.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet any remaining suspended solid.
-
Carefully withdraw a known volume of the supernatant using a micropipette. Be cautious not to disturb the solid pellet.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the experimental samples.
-
-
Data Analysis:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Repeat the experiment at different temperatures if temperature-dependent solubility data is required.
-
The logical workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for determining the solubility of a compound in an organic solvent.
Alternative and Qualitative Solubility Testing
For rapid screening or when a precise quantitative value is not immediately required, a simpler, qualitative or semi-quantitative approach can be employed.[8][9][10]
Procedure:
-
Place a small, measured amount (e.g., 20 mg) of this compound into a test tube.[9]
-
Add a small volume (e.g., 0.5 mL) of the chosen solvent and agitate the mixture vigorously for 1-2 minutes.[8]
-
Observe if the solid dissolves completely.
-
If the solid dissolves, the compound is considered soluble under these conditions.
-
If the solid does not dissolve, the compound is considered insoluble or sparingly soluble.
-
This process can be made semi-quantitative by incrementally adding more solute until it no longer dissolves, or by adding more solvent until the initial amount of solute dissolves completely.
A systematic approach to qualitative solubility testing often follows a flowchart to classify the compound based on its solubility in water, acidic, and basic solutions. This can provide insights into the functional groups present.[11]
The logical flow for such a qualitative assessment can be represented as follows:
Caption: A logical flowchart for the qualitative classification of an organic compound's solubility.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While direct quantitative data is currently lacking in public literature, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By leveraging knowledge of the parent compound, acetoacetanilide, and applying the systematic procedures outlined herein, researchers can accurately characterize the solubility profile of this compound, facilitating its use in synthesis, formulation, and other scientific endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Chloroacetoacetanilide | C10H10ClNO2 | CID 160212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. qingdaodyes.com [qingdaodyes.com]
- 6. AAA | Acetoacetanilide | CAS 102-01-2 | Supplier, Manufacturer, Exporter [emcochemicals.com]
- 7. 102-01-2 CAS MSDS (Acetoacetanilide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Reaction Mechanism of 2-Chloro-3-oxo-N-phenylbutanamide with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction mechanism between 2-chloro-3-oxo-N-phenylbutanamide and various amines. This reaction is a cornerstone in synthetic organic chemistry for the formation of α-amino-β-keto amides, which are valuable precursors in the development of various pharmaceuticals and fine chemicals. This document elucidates the core reaction mechanism, provides generalized experimental protocols, and summarizes the expected reactivity based on established principles of organic chemistry. While specific kinetic and quantitative data for the reaction of this compound with a broad range of simple amines are not extensively documented in publicly available literature, this guide extrapolates from known reactions of analogous α-halocarbonyl compounds to provide a robust framework for understanding and predicting the reaction's behavior.
Introduction
This compound, also known as α-chloroacetoacetanilide, is a versatile bifunctional molecule featuring both an electrophilic α-chloro ketone and an amide moiety. The presence of the electron-withdrawing acetyl and N-phenylcarbamoyl groups activates the α-carbon, making it highly susceptible to nucleophilic attack. Amines, being effective nucleophiles, readily react with this compound to displace the chloride ion, leading to the formation of a new carbon-nitrogen bond. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential biological and chemical applications.
Core Reaction Mechanism
The reaction of this compound with primary and secondary amines proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism . The key steps of this mechanism are outlined below.
Nucleophilic Attack
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic α-carbon atom (the carbon bonded to the chlorine atom). This attack occurs from the backside relative to the leaving group (chloride), leading to a trigonal bipyramidal transition state.
Transition State
In the transition state, the nitrogen atom of the amine is partially bonded to the α-carbon, and the carbon-chlorine bond is partially broken. The geometry around the α-carbon is trigonal bipyramidal, with the incoming amine and the departing chloride ion occupying the apical positions.
Inversion of Stereochemistry
A key feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center. If the α-carbon were a chiral center, the product would have the opposite configuration to the starting material.
Proton Transfer
For primary and secondary amines, the initially formed product is a protonated amine (an ammonium salt). A second molecule of the amine, or another base present in the reaction mixture, then acts as a Brønsted-Lowry base, deprotonating the nitrogen to yield the final, neutral α-amino-β-keto amide product and an ammonium salt byproduct.
The overall reaction can be summarized as follows:
Tautomerism in α-Chloroacetoacetanilide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in α-chloroacetoacetanilide. It delves into the fundamental principles of keto-enol tautomerism, the structural characteristics of the tautomers, and the analytical methodologies employed for their qualitative and quantitative assessment. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and material science, where an understanding of tautomerism is crucial for predicting molecular properties and reactivity.
Introduction to Tautomerism in α-Chloroacetoacetanilide
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's chemical and biological properties. In the case of α-chloroacetoacetanilide, a β-ketoamide, the most prominent form of tautomerism is the keto-enol tautomerism. This involves the migration of a proton and the shifting of a double bond, resulting in the coexistence of a keto and an enol form in equilibrium. The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents, solvent polarity, temperature, and concentration. For drug development professionals, understanding the tautomeric preference of a molecule is critical as different tautomers can exhibit distinct pharmacological activities, toxicological profiles, and pharmacokinetic properties.
Synthesis of α-Chloroacetoacetanilide
Reaction Scheme:
Experimental Protocol: Synthesis of α-Chloroacetoacetanilide
Materials:
-
p-Chloroaniline
-
Diketene or Ethyl acetoacetate
-
Toluene (anhydrous)
-
Glacial acetic acid (catalyst)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, mechanical stirrer)
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a dropping funnel, dissolve p-chloroaniline (1 equivalent) in anhydrous toluene.
-
Initiation: Add a catalytic amount of glacial acetic acid to the solution and heat the mixture to a gentle reflux under an inert atmosphere.
-
Addition of Acetoacetylating Agent: Slowly add diketene or ethyl acetoacetate (1.1 equivalents) dropwise to the refluxing solution over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield α-chloroacetoacetanilide as a crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
The Keto-Enol Tautomeric Equilibrium
α-Chloroacetoacetanilide exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the carbonyl group and the aromatic ring.
Caption: Keto-enol tautomerism in α-chloroacetoacetanilide.
Factors Influencing the Equilibrium:
-
Solvent Polarity: The keto-enol equilibrium is highly dependent on the solvent.[1] Non-polar solvents tend to favor the enol form due to the stabilization provided by the intramolecular hydrogen bond.[2] In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the solute, thereby shifting the equilibrium towards the more polar keto form.[1]
-
Substituent Effects: The electron-withdrawing nature of the α-chloro group is expected to increase the acidity of the α-proton, which could influence the tautomeric equilibrium. The electronic properties of the substituent on the anilide ring also play a role.
-
Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters (ΔH and ΔS) of the tautomerization can be determined by studying the equilibrium constant at different temperatures.
Spectroscopic Analysis of Tautomerism
The quantitative analysis of the keto-enol equilibrium is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy also provide valuable qualitative and semi-quantitative information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers in solution because the interconversion between the two forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[3][4]
Experimental Protocol: ¹H NMR Analysis of Tautomerism
-
Sample Preparation: Prepare solutions of α-chloroacetoacetanilide of known concentration (e.g., 0.1 M) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD).
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay to allow for accurate integration of the signals.
-
Signal Identification: Identify the characteristic signals for the keto and enol forms.
-
Keto form: A singlet for the α-proton (–CO-CHCl-CO–) and a singlet for the methylene protons (–CO-CH₂-CO–) if no α-substitution is present.
-
Enol form: A singlet for the vinyl proton (=C(OH)-CH=) and a broad singlet for the enolic hydroxyl proton (–OH).
-
-
Quantification: Integrate the area of a well-resolved signal for the keto form (e.g., the α-proton) and a corresponding signal for the enol form (e.g., the vinyl proton).
-
Calculation of Equilibrium Constant (Keq):
-
% Enol = [Area(enol) / (Area(enol) + Area(keto))] * 100
-
% Keto = [Area(keto) / (Area(enol) + Area(keto))] * 100
-
Keq = [Enol] / [Keto] = Area(enol) / Area(keto)
-
Data Presentation:
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of α-Chloroacetoacetanilide (Illustrative)
| Tautomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Keto | α-CH | 4.5 - 5.0 | 60 - 65 |
| C=O (ketone) | - | 195 - 205 | |
| C=O (amide) | - | 165 - 170 | |
| Aromatic CH | 7.0 - 7.5 | 120 - 135 | |
| NH | 8.0 - 9.0 | - | |
| Enol | =CH | 5.5 - 6.0 | 95 - 100 |
| OH | 12.0 - 15.0 | - | |
| C-OH | - | 170 - 180 | |
| C=O (amide) | - | 160 - 165 | |
| Aromatic CH | 7.0 - 7.5 | 120 - 135 | |
| NH | 9.0 - 10.0 | - |
Note: These are estimated chemical shift ranges based on data for similar compounds. Actual values will need to be determined experimentally.
Table 2: Expected Solvent Effect on the Keto-Enol Equilibrium of α-Chloroacetoacetanilide at 298 K (Illustrative)
| Solvent | Dielectric Constant (ε) | Expected % Enol | Expected Keq |
| Hexane-d₁₄ | 1.9 | High | > 1 |
| Chloroform-d | 4.8 | Moderate-High | ~1 |
| Acetone-d₆ | 21 | Moderate-Low | < 1 |
| Methanol-d₄ | 33 | Low | << 1 |
| DMSO-d₆ | 47 | Low | << 1 |
Note: This table illustrates the general trend of decreasing enol content with increasing solvent polarity.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of both keto and enol forms by observing their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet for solid-state analysis or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃) for solution-phase analysis.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Data Presentation:
Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹) for Tautomers of α-Chloroacetoacetanilide (Illustrative)
| Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |
| O-H stretch | - | 3200 - 2500 (broad) |
| N-H stretch | ~3300 | ~3300 |
| C-H stretch (aromatic) | ~3100 | ~3100 |
| C=O stretch (ketone) | ~1720 | - |
| C=O stretch (amide) | ~1670 | ~1650 |
| C=C stretch | - | ~1620 |
| C-O stretch | - | ~1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the keto and enol forms have different chromophores and thus exhibit different absorption maxima (λmax).[2]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of α-chloroacetoacetanilide in various solvents of spectroscopic grade.
-
Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
Data Presentation:
Table 4: Expected UV-Vis Absorption Maxima (λmax, nm) for Tautomers of α-Chloroacetoacetanilide (Illustrative)
| Tautomer | Transition | Expected λmax (nm) |
| Keto | n → π* (C=O) | ~280 |
| π → π* (C=O) | ~240 | |
| Enol | π → π* (conjugated system) | ~280 - 320 |
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the structure of a molecule in the solid state.[5] This technique can unambiguously identify whether the keto or enol tautomer is the preferred form in the crystalline lattice. To date, no public crystallographic data for α-chloroacetoacetanilide has been found.
Mandatory Visualizations
Caption: Tautomeric equilibrium of α-chloroacetoacetanilide.
Caption: Experimental workflow for tautomerism analysis.
Caption: Acid-catalyzed tautomerization pathway.
Conclusion
The tautomerism of α-chloroacetoacetanilide is a critical aspect of its chemical identity, influencing its physical, chemical, and potentially biological properties. This guide has outlined the fundamental principles of its keto-enol tautomerism, provided plausible experimental protocols for its synthesis and analysis, and presented the expected trends in spectroscopic data based on the behavior of related compounds. While a wealth of general knowledge exists, there is a notable absence of specific quantitative data for α-chloroacetoacetanilide in the scientific literature. Future research should focus on the experimental determination of the keto-enol equilibrium constants in a variety of solvents, as well as the comprehensive characterization of both tautomers using modern spectroscopic and crystallographic techniques. Such data would be invaluable for the rational design of new molecules with tailored properties in the fields of drug development and materials science.
References
In-Depth Technical Guide: Stability and Storage of 2-Chloro-3-oxo-n-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and storage conditions for 2-Chloro-3-oxo-n-phenylbutanamide (CAS No: 31844-92-5). Due to a lack of publicly available quantitative stability data for this specific compound, this document outlines general best practices for storage and handling, and details standardized experimental protocols for stability assessment based on industry guidelines.
General Handling and Storage Conditions
Proper handling and storage are crucial for maintaining the integrity of this compound. The following are general recommendations based on available safety data sheets (SDS)[1]:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area[1].
-
Handling: Handle in a well-ventilated place. It is recommended to wear suitable protective clothing, including gloves and safety goggles, to avoid contact with skin and eyes. Measures should be taken to prevent dust formation[1].
-
Incompatibilities: Avoid contact with strong oxidizing agents and incompatible materials, though specific incompatibilities are not well-documented[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [2][3][4][5] |
| Molecular Weight | 211.64 g/mol | [3][6] |
| CAS Number | 31844-92-5 | [3][4][5] |
| Appearance | Solid (visual observation) | |
| Melting Point | 141-142 °C | [1] |
| pKa (Predicted) | 9.44 ± 0.46 | [3] |
Stability Profile and Degradation Pathways
Extensive searches of scientific literature and chemical databases did not yield specific quantitative data on the stability of this compound under various stress conditions. The chemical stability and hazardous decomposition products are listed as "no data available" in safety data sheets[1].
Therefore, to characterize the stability of this compound, a series of forced degradation studies should be conducted. The goal of these studies is to identify potential degradation products and pathways, and to develop a stability-indicating analytical method. The following sections outline the recommended experimental protocols for these studies.
Proposed Experimental Protocols for Stability Assessment
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies. A validated high-performance liquid chromatography (HPLC) method would be the primary analytical technique to quantify the parent compound and detect degradation products.
Hydrolytic Degradation
-
Objective: To assess the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water (neutral)
-
-
Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To determine the compound's sensitivity to oxidation.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3-30%.
-
Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).
-
Withdraw aliquots at defined intervals.
-
Analyze the samples immediately by HPLC.
-
Photolytic Degradation
-
Objective: To evaluate the impact of light exposure on the stability of the compound.
-
Protocol:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples by HPLC at the end of the exposure period.
-
Thermal Degradation
-
Objective: To assess the stability of the compound under dry heat.
-
Protocol:
-
Place the solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C) for an extended period (e.g., up to 2 weeks).
-
Withdraw samples at various time points.
-
Prepare solutions of the withdrawn samples and analyze by HPLC.
-
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive stability assessment of a chemical compound like this compound.
Caption: Workflow for assessing the stability of a chemical compound.
Summary and Recommendations
While specific stability data for this compound is not currently available in the public domain, this guide provides a framework for its proper storage, handling, and stability assessment. It is recommended that researchers and drug development professionals conduct the outlined forced degradation studies to establish a comprehensive stability profile for this compound. This will enable the determination of its intrinsic stability, potential degradation pathways, and appropriate storage conditions and shelf-life. The development of a validated stability-indicating analytical method is a prerequisite for obtaining meaningful and reliable data from these studies.
References
Health and safety information for 2-Chloro-3-oxo-n-phenylbutanamide
An In-depth Technical Guide to the Health and Safety of 2-Chloro-3-oxo-N-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols.
Chemical Identification
This compound is a chemical intermediate used in industrial and scientific research.[1] Its structural details and identifiers are crucial for proper handling and documentation.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | 2-Chloroacetoacetanilide, alpha-chloroacetoacetanilide[2] |
| CAS Number | 31844-92-5[2][3] |
| Molecular Formula | C₁₀H₁₀ClNO₂[2][3] |
| Molecular Weight | 211.64 g/mol [2][3] |
| SMILES | CC(=O)C(C(=O)NC1=CC=CC=C1)Cl[2] |
Hazard Identification and Classification
According to aggregated GHS data, this compound is classified as a hazardous substance.[2] The primary hazards are related to acute toxicity, skin irritation, and serious eye damage.
Table 2.1: GHS Hazard Classification [2]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Health and Safety Measures
Comprehensive safety measures are essential when handling this compound. The following sections detail personal protective equipment (PPE), handling procedures, and emergency responses.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against exposure.
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing. Fire or flame-resistant garments are also recommended.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]
Handling and Storage
-
Safe Handling: Avoid contact with skin, eyes, and clothing.[1] Avoid the formation of dust.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials and foodstuff containers.[1]
Emergency and First-Aid Procedures
Immediate and appropriate first-aid is critical in the event of exposure.
Table 3.1: First-Aid Measures [1]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim into fresh air. Seek medical attention if symptoms occur. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. |
| Eye Contact | Rinse with pure water for at least 15 minutes, also under the eyelids. Get immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Fire-Fighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Protective Actions: Fire-fighters should wear a self-contained breathing apparatus (SCBA) if necessary.[1]
-
Accidental Release: Evacuate personnel to safe areas.[1] Prevent further leakage if safe to do so and avoid dust formation.[1] Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[1] Do not let the chemical enter drains.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties is essential for safe handling, storage, and experimental design.
Table 4.1: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 211.64 g/mol | [3] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [3] |
| Topological Polar Surface Area | 46.2 Ų | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
| pKa | 9.44 ± 0.46 (Predicted) | [3] |
Toxicological and Ecological Information
A significant data gap exists for the toxicological and ecological properties of this compound. Safety Data Sheets consistently report that no data is available for most endpoints.
-
Acute Toxicity (Oral, Dermal, Inhalation): No data available.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[2]
-
Persistence and Degradability: No data available.[1]
-
Bioaccumulative Potential: No data available.[1]
-
Toxicity to Aquatic Life: No data available.[1]
Given the GHS classification of "Harmful if swallowed," caution is warranted, but specific LD50 values are not published.[2]
Experimental Protocols
Synthesis of this compound
A known method for the synthesis of this compound involves the chlorination of acetoacetanilide using thionyl chloride.[3]
-
Reactants:
-
Acetoacetanilide (1.0 eq)
-
Thionyl chloride (1.05 eq)
-
Toluene (solvent)
-
-
Methodology:
-
Suspend acetoacetanilide (0.1 mol) in toluene (120 ml) in a reaction flask equipped with a stirrer, reflux condenser, and thermometer.[3]
-
Begin stirring and add thionyl chloride (0.105 mol) dropwise, maintaining the reaction temperature at approximately 20°C.[3]
-
After the addition is complete (approx. 30 minutes), maintain the reaction temperature at 25-30°C for an additional 2.5 hours.[3]
-
The resulting suspension of α-chloroacetoacetanilide in toluene is then desolvated and refined to obtain the final product.[3]
-
Disposal Considerations
The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, or sewer systems.[1] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning.[1]
References
Methodological & Application
Experimental protocol for the synthesis of 2-Chloro-3-oxo-n-phenylbutanamide
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2-Chloro-3-oxo-n-phenylbutanamide, a valuable intermediate in organic synthesis and drug discovery. The procedure involves the chlorination of acetoacetanilide using thionyl chloride in a toluene solvent system. This document outlines the necessary reagents, equipment, step-by-step procedure, safety precautions, and methods for purification and characterization of the final product. The intended audience for this protocol includes researchers, scientists, and professionals in the field of drug development.
Introduction
Acetoacetanilide and its derivatives are important precursors in the synthesis of various pharmaceuticals and fine chemicals. The introduction of a chlorine atom at the alpha position of the beta-keto group in acetoacetanilide yields this compound, a reactive intermediate that can be further modified to create a diverse range of molecular architectures. This protocol details a reliable method for the preparation of this compound.
Reaction Scheme
The synthesis proceeds in two main stages: the formation of the starting material, acetoacetanilide, followed by its chlorination.
Stage 1: Synthesis of Acetoacetanilide
Aniline + Ethyl Acetoacetate → Acetoacetanilide + Ethanol
Stage 2: Synthesis of this compound
Acetoacetanilide + Thionyl Chloride → this compound + Sulfur Dioxide + Hydrogen Chloride
Experimental Protocol
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |
| Acetoacetanilide | C₁₀H₁₁NO₂ | 177.19 | 18 g (0.1 mol) | Starting material |
| Thionyl Chloride | SOCl₂ | 118.97 | 14.2 g (0.105 mol) | Chlorinating agent |
| Toluene | C₇H₈ | 92.14 | 120 ml | Solvent |
Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.
-
Dropping funnel.
-
Heating mantle.
-
Ice bath.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
Procedure
Synthesis of this compound [1]
-
Reaction Setup: In a well-ventilated fume hood, suspend 18 g (0.1 mol) of acetoacetanilide in 120 ml of toluene in a three-neck round-bottom flask equipped with a stirrer, reflux condenser, and thermometer.
-
Addition of Thionyl Chloride: Begin stirring the suspension. Slowly add 14.2 g (0.105 mol) of thionyl chloride dropwise from a dropping funnel. Maintain the reaction temperature at approximately 20°C during the addition.
-
Reaction Conditions: Control the reaction temperature between 25-30°C. The addition of thionyl chloride should be completed over a period of 30 minutes.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at 25-30°C for an additional 2.5 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the resulting toluene suspension contains the crude α-chloro acetoacetanilide. The product is then "desolvated and refined" to obtain the finished product[1]. A suggested purification method is detailed below.
Purification
As the initial protocol is not explicit on the purification method, a general procedure for similar compounds is suggested:
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent. Ethanol or a mixture of ethanol and water is often effective for acetoacetanilide derivatives. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
Melting Point: The reported melting point is 141-142°C.
-
Infrared (IR) Spectroscopy: An IR spectrum of the product should show characteristic peaks for the functional groups present. Expected absorptions include:
-
N-H stretch: ~3200-3400 cm⁻¹
-
C=O (amide): ~1660 cm⁻¹
-
C=O (ketone): ~1720 cm⁻¹
-
C-Cl stretch: ~600-800 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Predicted signals would include a singlet for the methyl protons, a singlet for the methine proton, and multiplets for the aromatic protons, along with a broad singlet for the N-H proton.
-
¹³C NMR: Predicted signals would include peaks for the methyl carbon, the methine carbon, the two carbonyl carbons, and the aromatic carbons.
-
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Acetoacetanilide: Harmful if swallowed or in contact with skin. May cause eye, skin, and respiratory irritation.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases. Causes severe skin burns and eye damage. Handle with extreme care and avoid inhalation of vapors.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Causes skin and eye irritation.
Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of reactants to products in the synthesis.
References
Application Notes and Protocols for the Use of 2-Chloro-3-oxo-N-phenylbutanamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guiding principles for the utilization of 2-chloro-3-oxo-N-phenylbutanamide as a versatile starting material in the synthesis of various heterocyclic compounds. The presence of a reactive α-chloro-β-dicarbonyl moiety makes this compound an excellent precursor for constructing important heterocyclic scaffolds such as pyrazoles, thiazoles, and oxazoles, which are of significant interest in medicinal chemistry and drug discovery.
Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis. This compound serves as a 1,3-dielectrophilic synthon that readily undergoes cyclocondensation with hydrazines to afford substituted pyrazoles. The reaction with phenylhydrazine is particularly useful for introducing a phenyl group at the N1 position of the pyrazole ring.
Reaction Principle and Mechanism:
The synthesis proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the butanamide, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The chloro-substituent at the 2-position of the starting material is expected to be retained at the 4-position of the resulting pyrazole, offering a handle for further functionalization.
Experimental Protocol: Synthesis of 4-Chloro-5-methyl-1-phenyl-N-phenyl-1H-pyrazole-3-carboxamide
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add phenylhydrazine (1.0-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-chloro-5-methyl-1-phenyl-N-phenyl-1H-pyrazole-3-carboxamide.
-
Dry the final product under vacuum.
Quantitative Data Summary:
| Product | Reactants | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) |
| 4-Chloro-5-methyl-1-phenyl-N-phenyl-1H-pyrazole-3-carboxamide | This compound, Phenylhydrazine | Ethanol | Glacial Acetic Acid | 4-6 hours | Reflux | 75-85* |
*Note: Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.
Logical Relationship Diagram: Pyrazole Synthesis
Caption: General workflow for the synthesis of a substituted pyrazole.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide or thiourea. This compound, being an α-chloro-β-ketoamide, is a suitable substrate for this reaction.
Reaction Principle and Mechanism:
The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the chlorine atom in this compound. This is followed by an intramolecular cyclization where the nitrogen of the thiourea attacks one of the carbonyl groups, and subsequent dehydration leads to the formation of the thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.0-1.2 eq) in ethanol.
-
Heat the mixture to reflux with stirring for 3-5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If necessary, concentrate the solution to induce precipitation.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-methyl-N-phenylthiazole-5-carboxamide.
-
Dry the purified product under vacuum.
Quantitative Data Summary:
| Product | Reactants | Solvent | Reaction Time | Temperature | Yield (%) |
| 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide | This compound, Thiourea | Ethanol | 3-5 hours | Reflux | 70-80* |
*Note: Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.
Experimental Workflow: Thiazole Synthesis
Caption: Step-by-step workflow for the synthesis of a thiazole derivative.
Synthesis of Oxazole Derivatives
Oxazole rings can be synthesized through the reaction of α-haloketones with primary amides, a reaction known as the Robinson-Gabriel synthesis. While this compound itself contains an amide functionality, its reaction with another simple amide like formamide can lead to the formation of an oxazole ring.
Reaction Principle and Mechanism:
The reaction likely proceeds through the initial N-acylation of the formamide by one of the carbonyl groups of the butanamide, or a direct nucleophilic attack of the formamide nitrogen on the carbon bearing the chlorine, followed by cyclization and dehydration. The exact mechanism can be influenced by the reaction conditions.
Experimental Protocol: Synthesis of 4-Methyl-N-phenyl-2-oxazolecarboxamide
Materials:
-
This compound
-
Formamide
-
Polyphosphoric acid (PPA) or a similar dehydrating agent
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq) with an excess of formamide.
-
Add a dehydrating agent such as polyphosphoric acid (PPA) to the mixture.
-
Heat the reaction mixture at 100-120 °C for 2-4 hours with efficient stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water to precipitate the product.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the solid product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the purified 4-methyl-N-phenyl-2-oxazolecarboxamide.
-
Dry the final product.
Quantitative Data Summary:
| Product | Reactants | Dehydrating Agent | Reaction Time | Temperature (°C) | Yield (%) |
| 4-Methyl-N-phenyl-2-oxazolecarboxamide | This compound, Formamide | PPA | 2-4 hours | 100-120 | 60-70* |
*Note: Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.
Signaling Pathway Analogy: Heterocycle Formation
Caption: Nucleophilic partners for heterocyclic synthesis.
Synthesis of Pyrazoles from 2-Chloro-3-oxo-N-phenylbutanamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives from 2-Chloro-3-oxo-N-phenylbutanamide. The described methods are foundational for the development of novel compounds with potential applications in medicinal chemistry and drug discovery.
Application Notes
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, a classic transformation known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry. The starting material, this compound (α-chloroacetoacetanilide), is a bifunctional substrate that readily undergoes cyclocondensation with hydrazine derivatives to yield highly substituted pyrazole-4-carboxamides.
The resulting pyrazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities. Pyrazole-4-carboxamide derivatives, in particular, have garnered significant interest due to their demonstrated efficacy as:
-
Anticancer Agents: Many derivatives have shown potent antiproliferative activity against various cancer cell lines. Some act as inhibitors of crucial cellular targets like Aurora kinases.[1]
-
Enzyme Inhibitors: This class of compounds has been explored for the inhibition of various enzymes, including carbonic anhydrases and succinate dehydrogenase, the latter being a key target for fungicides in agriculture.[2][3]
-
Antimicrobial Agents: Certain pyrazole-4-carboxamides exhibit significant antibacterial and antifungal properties.[4]
-
Agrochemicals: The pyrazole carboxamide scaffold is a well-established pharmacophore in the development of fungicides for crop protection.[5]
The chlorine atom at the α-position of the starting material can influence the reactivity of the dicarbonyl system and may offer a handle for further functionalization of the resulting pyrazole, although in many cases it is eliminated during the cyclization reaction.
Regioselectivity in Pyrazole Synthesis
When using substituted hydrazines (e.g., phenylhydrazine), the reaction with an unsymmetrical β-dicarbonyl compound like this compound can potentially lead to two regioisomeric pyrazole products. The regiochemical outcome is influenced by several factors, including the steric and electronic properties of the substituents on both reactants, the solvent, and the pH of the reaction medium.[6] Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl group. In the case of phenylhydrazine, the substituted nitrogen is less nucleophilic. The reaction conditions provided in the protocol below are optimized for the selective synthesis of the 1-phenylpyrazole isomer.
Experimental Protocols
The following protocols provide a general framework for the synthesis of pyrazole-4-carboxamides from this compound.
Protocol 1: Synthesis of 5-Methyl-1-phenyl-N-phenyl-1H-pyrazole-4-carboxamide
This protocol details the synthesis of a specific pyrazole derivative using phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
To this solution, add phenylhydrazine (1.1 eq) followed by glacial acetic acid (5 mL).
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain the pure 5-Methyl-1-phenyl-N-phenyl-1H-pyrazole-4-carboxamide.
-
Dry the purified product in a vacuum oven.
Data Presentation:
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Phenylhydrazine | Ethanol/Acetic Acid | Reflux | 4-6 | 75-85 |
Protocol 2: General Synthesis of N-Aryl-5-methyl-1H-pyrazole-4-carboxamides
This protocol can be adapted for the synthesis of various pyrazole derivatives using different hydrazine derivatives.
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the desired hydrazine derivative (1.0-1.2 eq).
-
The reaction can be carried out at room temperature or with heating (reflux), depending on the reactivity of the hydrazine.
-
Acidic or basic catalysts can be added to facilitate the reaction.
-
Upon completion, the product is typically isolated by precipitation in water followed by filtration and recrystallization.
Data Presentation: Representative Examples
| Starting Material | Hydrazine Derivative | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Acetic Acid | Reflux | 3 | 88 | [7] |
| Acetoacetanilide | Hydrazine Hydrate | Ethanol | - | Reflux | 2 | 92 | [3] |
| Ethyl benzoylacetate | Phenylhydrazine | Acetic Acid | - | 100 °C | 1 | 85 | General |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 5-Methyl-1-phenyl-N-phenyl-1H-pyrazole-4-carboxamide.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of the pyrazole ring system.
References
- 1. Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. jocpr.com [jocpr.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Pyridone Derivatives from Acetoanilide Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridone and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document provides detailed protocols for the synthesis of substituted 2-pyridone derivatives utilizing acetoanilide precursors. The primary method detailed is the cyclocondensation reaction of an acetoacetanilide with a compound containing an active methylene group, such as ethyl cyanoacetate or malononitrile, in the presence of a basic catalyst. This approach offers a versatile and straightforward route to highly functionalized pyridone rings. An alternative, related multicomponent approach based on the Hantzsch pyridine synthesis is also discussed.
Introduction
The 2-pyridone nucleus is a core structural motif found in numerous pharmaceuticals and biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. The versatile synthesis of these compounds is therefore of significant interest to the drug discovery and development community.
Reaction Principle
The synthesis involves the reaction of an acetoacetanilide (a β-ketoamide) with an active methylene compound, such as ethyl cyanoacetate. The reaction is typically catalyzed by a base, such as piperidine. The acetoacetanilide provides four of the carbon atoms and the nitrogen atom of the pyridone ring, while the active methylene compound provides the remaining two carbon atoms. The reaction proceeds through a series of Knoevenagel condensation, Michael addition, and intramolecular cyclization steps, followed by dehydration to yield the final pyridone derivative.
Generalized Reaction Scheme
Caption: Generalized reaction for the synthesis of pyridone derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Cyano-6-hydroxy-4-methyl-1-phenyl-2-pyridone
This protocol is adapted from the synthesis of N-substituted 2-pyridones.[1]
Materials:
-
Acetoacetanilide
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
10% Aqueous Hydrochloric Acid
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
Melting point apparatus
Procedure:
-
To a round-bottom flask, add acetoacetanilide (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (50 mL).
-
Add a catalytic amount of piperidine (0.01 mol) to the mixture.
-
Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (200 mL) with stirring.
-
Acidify the mixture with 10% aqueous hydrochloric acid to a pH of approximately 5-6.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 3-cyano-6-hydroxy-4-methyl-1-phenyl-2-pyridone.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product by melting point determination, IR, and NMR spectroscopy.
Data Presentation
The following table summarizes the synthesis of various N-substituted 3-cyano-6-hydroxy-4-methyl-2-pyridones using a similar protocol, demonstrating the scope of the reaction.
| Entry | Amine Used to form Acetoacetamide | Product | Yield (%) | Melting Point (°C) |
| 1 | Ammonia | 3-cyano-6-hydroxy-4-methyl-2-pyridone | 60 | 284 |
| 2 | Methylamine | 3-cyano-6-hydroxy-1,4-dimethyl-2-pyridone | 30 | 297-298 |
| 3 | Ethylamine | 3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone | 95.8 | 234-235 |
| 4 | Butylamine | 1-butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone | 63.7 | 205-206 |
| 5 | 3-methoxypropylamine | 3-cyano-6-hydroxy-1-(3-methoxypropyl)-4-methyl-2-pyridone | 66.6 | 210-211 |
Data adapted from Iyun, O. R. A., et al. Science Forum (Journal of Pure and Applied Sciences) 17 (2019) 49 – 53.[1]
Visualizations
Reaction Mechanism
The following diagram illustrates the plausible reaction mechanism for the formation of the pyridone ring.
Caption: Proposed mechanism for pyridone synthesis.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure.
Caption: Step-by-step experimental workflow.
Alternative Method: Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that can be adapted for the synthesis of dihydropyridine derivatives, which can then be oxidized to pyridines.[2][3] In a modified Hantzsch reaction, an acetoacetanilide can react with an aldehyde and an active methylene compound in the presence of an ammonium salt (like ammonium acetate).
Generalized Hantzsch-type Reaction Scheme
Caption: Hantzsch-type synthesis of pyridone derivatives.
Troubleshooting and Safety
-
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Piperidine is a toxic and flammable liquid and should be handled with care.
-
Low Yield: If the yield is low, ensure all reagents are pure and dry. The reaction time may need to be optimized. The pH of the solution during precipitation is critical for maximizing product isolation.
-
Purification: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be employed.
Conclusion
The synthesis of pyridone derivatives from acetoanilide precursors is a reliable and versatile method for accessing a wide range of N-substituted 2-pyridones. The protocols provided herein offer a solid foundation for researchers in medicinal chemistry and drug development to synthesize novel compounds for biological screening. The straightforward nature of the reaction and the availability of diverse starting materials make this an attractive synthetic strategy.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Chloro-3-oxo-N-phenylbutanamide as an Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-chloro-3-oxo-N-phenylbutanamide as a key intermediate in the synthesis of azo dyes. This versatile coupling component is instrumental in the formation of a variety of monoazo pigments, particularly in the yellow to orange spectrum. The protocols outlined below are based on established principles of azo dye chemistry and examples from peer-reviewed literature and patent documentation for structurally related compounds.
Introduction
Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic or heteroaromatic rings. Their widespread use in textiles, printing, paints, and plastics is due to their straightforward synthesis, cost-effectiveness, and broad color palette. The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, involving two primary steps: the diazotization of a primary aromatic amine and the subsequent azo coupling reaction with an electron-rich coupling component.
In this context, this compound (also known as α-chloroacetoacetanilide) serves as an effective coupling component. The active methylene group, situated between the two carbonyl groups, is highly susceptible to electrophilic attack by the diazonium ion, leading to the formation of a stable azo linkage. The presence of the chlorine atom and the N-phenyl group can influence the final properties of the dye, such as its shade, lightfastness, and solvent resistance.
Reaction Principle
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: A primary aromatic amine is converted to a diazonium salt by treatment with a cold, acidic solution of sodium nitrite. This reaction is highly temperature-sensitive and is typically carried out at 0-5 °C to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt solution is then added to a solution or suspension of this compound. The electrophilic diazonium ion attacks the activated methylene carbon of the coupling component to form the final azo dye. The pH of the coupling medium is a critical parameter that needs to be controlled to ensure optimal reaction rates and prevent side reactions.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of an azo dye using this compound as the coupling component. These may be adapted and optimized for different primary aromatic amines to achieve a variety of colors and properties.
Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., 2,4-dichloroaniline)
Materials:
-
2,4-dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Dropping funnel
Procedure:
-
In a 250 mL beaker, suspend 16.2 g (0.1 mol) of 2,4-dichloroaniline in 100 mL of water and 25 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.
-
In a separate beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 30 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 2,4-dichloroaniline suspension over 15-20 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt solution.
Protocol 2: Azo Coupling with this compound
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Glacial Acetic Acid
-
Methanol
-
Distilled Water
-
Ice
Equipment:
-
Large beaker (1 L)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Buchner funnel and flask for vacuum filtration
Procedure:
-
In a 1 L beaker, dissolve 21.2 g (0.1 mol) of this compound in 200 mL of water containing 10 g of sodium hydroxide.
-
Cool the solution to 10-15 °C in an ice bath with constant stirring.
-
Adjust the pH of the coupling component solution to between 4.5 and 5.5 by the addition of glacial acetic acid.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the stirred suspension of the coupling component over approximately 30-60 minutes. Maintain the temperature below 20 °C throughout the addition.
-
A colored precipitate of the azo pigment will form immediately.
-
Continue stirring the reaction mixture for 1-2 hours after the addition is complete to ensure the coupling reaction goes to completion.
-
Isolate the crude azo pigment by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a generous amount of cold water until the filtrate is neutral.
-
Further wash the pigment with methanol to remove any unreacted starting materials.
-
Dry the final product in an oven at 60-70 °C to a constant weight.
Data Presentation
The following table summarizes representative quantitative data for azo dyes synthesized from acetoacetanilide derivatives, which are structurally similar to this compound. The exact data for a dye derived from the specified intermediate will depend on the chosen aromatic amine for diazotization.
| Pigment Name/Class | Diazo Component | Coupling Component | Yield (%) | Melting Point (°C) | Color | λmax (nm) |
| Pigment Yellow 3 | 4-Chloro-2-nitroaniline | N-(2-chlorophenyl)-acetoacetamide | - | - | Greenish Yellow | - |
| Disazo Yellow Pigment | 3,3'-Dichlorobenzidine | 2-chloro-N-(2-methoxyphenyl)acetoacetamide | - | - | Yellow | - |
| Monoazo Yellow Pigment | 5-Nitro-2-aminoanisole | Acetoacet-o-anisidide | High | >300 | Strong Yellow | - |
| Heterocyclic Azo Dye | Substituted anilines | 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 62 | 196-212 | Red to Orange | - |
Visualizations
The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow for the preparation of azo dyes using this compound as an intermediate.
Caption: General reaction scheme for azo dye synthesis.
Caption: Generalized experimental workflow.
Application of α-Chloroacetoacetanilide in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Chloroacetoacetanilide is a versatile bifunctional reagent that holds significant promise in medicinal chemistry. Its unique structure, incorporating both a reactive α-chloro ketone and an acetoacetanilide moiety, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with proven pharmacological activities. This document provides detailed application notes and experimental protocols for the use of α-chloroacetoacetanilide in the synthesis of key heterocyclic scaffolds, including thiazoles, pyrazoles, and thiophenes, and summarizes their biological activities.
Core Applications in Heterocyclic Synthesis
α-Chloroacetoacetanilide serves as a key building block for the construction of various five-membered heterocyclic rings through well-established condensation reactions. The presence of the α-chloro ketone functionality allows for classical cyclization pathways, while the acetoacetanilide portion provides a scaffold for further functionalization, influencing the physicochemical and biological properties of the final molecules.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical method for the preparation of thiazole rings, which are present in numerous FDA-approved drugs.[1] This reaction involves the condensation of an α-haloketone with a thioamide-containing compound. α-Chloroacetoacetanilide, as an α-haloketone, readily reacts with thiourea or substituted thioureas to yield 2-aminothiazole derivatives. These compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2][3]
Experimental Protocol: Hantzsch Thiazole Synthesis
Reaction: Synthesis of 2-Amino-4-methyl-5-(phenylaminocarbonyl)thiazole
-
Materials:
-
α-Chloroacetoacetanilide (1 mmol)
-
Thiourea (1 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
Dissolve α-chloroacetoacetanilide and thiourea in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure 2-amino-4-methyl-5-(phenylaminocarbonyl)thiazole.
-
Logical Relationship: Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of a thiazole derivative.
Synthesis of Pyrazole Derivatives
The Knorr pyrazole synthesis provides an efficient route to pyrazole and pyrazolone scaffolds, which are core structures in many anti-inflammatory, analgesic, and anticancer drugs.[4][5] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The acetoacetanilide moiety of α-chloroacetoacetanilide can be considered a 1,3-dicarbonyl equivalent, which reacts with hydrazine or substituted hydrazines to form pyrazolone derivatives.
Experimental Protocol: Knorr Pyrazole Synthesis
Reaction: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one derivative
-
Materials:
-
α-Chloroacetoacetanilide (1 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1 mmol)
-
Ethanol (25 mL)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve α-chloroacetoacetanilide and the hydrazine derivative in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pyrazolone product.[6]
-
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: Workflow for Knorr pyrazole synthesis.
Synthesis of Thiophene Derivatives
The Gewald reaction is a multicomponent reaction that provides a straightforward synthesis of polysubstituted 2-aminothiophenes.[7][8] These compounds are valuable intermediates in the synthesis of various biologically active molecules, including anticonvulsant and anticancer agents.[9][10] The reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. α-Chloroacetoacetanilide can participate in a modified Gewald reaction, where its ketone functionality reacts with a cyano-active methylene compound and sulfur.
Experimental Protocol: Gewald Thiophene Synthesis
Reaction: Synthesis of a 2-Amino-3-(phenylaminocarbonyl)-4-methylthiophene derivative
-
Materials:
-
α-Chloroacetoacetanilide (1 mmol)
-
Malononitrile or Ethyl cyanoacetate (1 mmol)
-
Elemental Sulfur (1 mmol)
-
Ethanol or Dimethylformamide (DMF) (20 mL)
-
A base such as morpholine or triethylamine (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, combine α-chloroacetoacetanilide, the cyano-active methylene compound, and elemental sulfur in the chosen solvent.
-
Add a catalytic amount of the base.
-
Heat the mixture at 50-70°C for 2-4 hours, with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into acidified ice water.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization to obtain the desired 2-aminothiophene derivative.
-
Signaling Pathway: Potential Anticancer Mechanism
Caption: Potential anticancer signaling pathways targeted by thiophene derivatives.
Biological Activities of α-Chloroacetoacetanilide Derivatives
The heterocyclic scaffolds synthesized from α-chloroacetoacetanilide are associated with a broad spectrum of biological activities. The following tables summarize some of the reported quantitative data for these classes of compounds. It is important to note that the specific activity can vary significantly based on the substitutions on the heterocyclic core and the phenylamino group.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa | 3.9 | [11] |
| 2-Aminothiazole derivatives | Staphylococcus aureus | 16.1 µM | [12] |
| 2-Aminothiazole derivatives | Escherichia coli | 16.1 µM | [12] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Assay | IC50 / Inhibition | Reference |
| Pyrazole-thiazole hybrid | COX-2 Inhibition | 0.03 µM | [5] |
| Pyrazole-thiazole hybrid | 5-LOX Inhibition | 0.12 µM | [5] |
| 3,5-Diarylpyrazoles | COX-2 Inhibition | 0.01 µM | [5] |
| Pyrazolo-pyrimidine | COX-2 Inhibition | 0.015 µM | [5] |
| Pyrazoline derivative | Carrageenan-induced paw edema | >50% inhibition at 100 mg/kg | [13] |
Table 3: Anticancer Activity of Thiophene Derivatives
| Compound Class | Cell Line | GI50 / IC50 | Reference |
| Thiophene carboxamide derivative (2b) | Hep3B (Liver Cancer) | 5.46 µM | [7] |
| Thiophene carboxamide derivative (2e) | Hep3B (Liver Cancer) | 12.58 µM | [7] |
| Thiophene derivative (TP 5) | HepG2 (Liver Cancer) | ~20% cell viability at 30 µg/mL | [14] |
| Thiophene derivative (TP 5) | SMMC-7721 (Liver Cancer) | ~18% cell viability at 30 µg/mL | [14] |
Conclusion
α-Chloroacetoacetanilide is a readily accessible and highly useful starting material in medicinal chemistry for the synthesis of biologically active heterocyclic compounds. The straightforward and well-documented synthetic routes to thiazoles, pyrazoles, and thiophenes, coupled with the significant pharmacological potential of these scaffolds, make α-chloroacetoacetanilide an attractive building block for drug discovery and development programs. The information and protocols provided herein serve as a valuable resource for researchers aiming to explore the synthetic utility and medicinal applications of this versatile compound. Further derivatization of the synthesized heterocyclic cores can lead to the discovery of novel therapeutic agents with improved potency and selectivity.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Synthesis and Anti-Inflammatory Activity of Pyrazolines | Semantic Scholar [semanticscholar.org]
- 4. Design and synthesis of new thiophene derivatives together with their antitumor evaluations | European Journal of Chemistry [eurjchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. mdpi.com [mdpi.com]
- 14. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Chloro-3-oxo-N-phenylbutanamide for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the derivatization of 2-chloro-3-oxo-N-phenylbutanamide, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below describe the synthesis of new derivatives and their subsequent evaluation in common biological assays to assess their cytotoxic and anti-inflammatory properties.
Introduction
This compound is a chemical compound with the molecular formula C10H10ClNO2.[1][2] Its structure, featuring a reactive chloro group, a keto group, and an amide linkage, makes it an attractive starting point for chemical derivatization in drug discovery programs. By modifying these functional groups, a library of diverse compounds can be generated and screened for various biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This application note provides a framework for the synthesis and biological evaluation of novel derivatives of this compound.
Derivatization Strategies
The chemical structure of this compound offers several sites for modification. The primary target for derivatization is the reactive α-chloro group, which can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of functional groups. Additionally, the ketone and amide functionalities can be modified, although these transformations may require more specific reaction conditions.
A common strategy involves the reaction of the chloro-substituent with various primary or secondary amines to generate a library of amino-derivatives. This approach is known to yield compounds with diverse biological activities.
Experimental Protocols
General Synthesis of N-Substituted Amino Derivatives of 3-Oxo-N-phenylbutanamide
This protocol describes a general method for the substitution of the chloro group with an amine.
Materials:
-
This compound
-
Various primary or secondary amines
-
Triethylamine (Et3N)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Magnetic stirrer and hotplate
-
Round bottom flasks and reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as DCM or DMF.
-
Add triethylamine (1.2 equivalents) to the solution to act as a base.
-
To this stirring solution, add the desired primary or secondary amine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50°C for 4-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DCM is used as the solvent, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. If DMF is used, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude product and wash with cold water.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure derivative.
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Assay Protocols
This protocol is used to assess the cytotoxic effects of the synthesized derivatives on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
Synthesized derivatives of this compound
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare stock solutions of the synthesized derivatives in DMSO and then dilute them to various concentrations in the cell culture medium.
-
After 24 hours, remove the medium from the wells and replace it with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]
This protocol evaluates the anti-inflammatory potential of the derivatives by measuring their ability to inhibit the production of pro-inflammatory cytokines (e.g., IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
Synthesized derivatives of this compound
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
24-well plates
-
ELISA kit for mouse IL-6
-
Cell lysis buffer
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
-
After 24 hours, collect the cell culture supernatant.
-
Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Determine the concentration-dependent inhibitory effect of the compounds on IL-6 production and calculate the IC50 values.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized derivatives.
Table 1: Cytotoxicity of this compound Derivatives against MCF-7 Cells
| Compound ID | R-group (at C2) | IC50 (µM) |
| Parent | -Cl | > 100 |
| Derivative 1 | -NH-CH2-Ph | 45.2 |
| Derivative 2 | -NH-(4-methoxyphenyl) | 28.7 |
| Derivative 3 | -morpholino | 75.1 |
| Derivative 4 | -piperidino | 82.5 |
| Doxorubicin | (Positive Control) | 0.8 |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | R-group (at C2) | Inhibition of IL-6 Production IC50 (µM) |
| Parent | -Cl | > 50 |
| Derivative 1 | -NH-CH2-Ph | 15.6 |
| Derivative 2 | -NH-(4-methoxyphenyl) | 8.3 |
| Derivative 3 | -morpholino | 32.4 |
| Derivative 4 | -piperidino | 41.9 |
| Dexamethasone | (Positive Control) | 0.1 |
Visualization
Experimental Workflow
Caption: Workflow for synthesis and biological screening.
LPS-Induced Pro-inflammatory Signaling Pathway
Caption: Simplified LPS/TLR4 signaling pathway.
Conclusion and Future Directions
The derivatization of this compound presents a promising strategy for the discovery of new bioactive molecules. The protocols provided herein offer a starting point for the synthesis and evaluation of a library of novel compounds. Future work should focus on expanding the diversity of the synthesized library by exploring a wider range of nucleophiles and modifying other functional groups on the scaffold. Further optimization of lead compounds through structure-activity relationship (SAR) studies will be crucial for the development of potent and selective therapeutic agents. Additionally, investigating the mechanism of action of the most promising derivatives will provide valuable insights for future drug design efforts.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloroacetoacetanilide | C10H10ClNO2 | CID 160212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. mdpi.com [mdpi.com]
- 5. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 2-Chloro-3-oxo-N-phenylbutanamide in the Synthesis of Agricultural Chemicals
Abstract
This document provides detailed application notes and protocols on the role of α-chloroacetoacetanilides, specifically 2-Chloro-3-oxo-N-phenylbutanamide and its derivatives, as key intermediates in the synthesis of agricultural chemicals. The primary focus is on the synthesis of Boscalid, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2] This document outlines the synthetic pathways, experimental protocols, and the mechanism of action of the final product. Quantitative data is presented in structured tables, and key processes are visualized using diagrams.
Introduction to this compound and its Derivatives
This compound, also known as α-chloroacetoacetanilide, and its substituted analogues are important intermediates in the production of various organic compounds, including pigments and pesticides.[3][4] Their chemical structure allows for versatile reactions to build more complex molecules. In the agrochemical industry, these intermediates are particularly valuable for synthesizing anilide fungicides.
A prominent example of an agricultural chemical synthesized using a derivative of this intermediate is Boscalid . Boscalid is a highly effective fungicide used to protect a wide range of crops from fungal diseases.[2] The synthesis of Boscalid involves the use of a more complex derivative, 2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)-3-oxobutanamide.
Application: Synthesis of the Fungicide Boscalid
Boscalid (2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)pyridine-3-carboxamide) is a broad-spectrum fungicide first marketed by BASF.[2] It belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain.[1][5][6]
Overall Synthetic Pathway
The synthesis of Boscalid can be achieved through various routes. A common pathway involves the following key steps:
-
Synthesis of the biphenyl amine intermediate: 4'-chloro-[1,1'-biphenyl]-2-amine.
-
Synthesis of the acid chloride: 2-chloronicotinoyl chloride.
-
Amidation reaction: Condensation of the biphenyl amine with the acid chloride to yield Boscalid.
While the specific intermediate "this compound" is a foundational structure, the direct synthesis of Boscalid typically involves a pre-formed biphenyl aniline which is then reacted with a pyridine-based acid chloride. However, related α-chloroacetoacetanilides are crucial in the synthesis of other anilide fungicides. For the purpose of illustrating the utility of this chemical class, the synthesis of Boscalid provides a relevant and well-documented example of the formation of a critical amide bond in a modern fungicide.
A general representation of the final amidation step in Boscalid synthesis is presented below.
Caption: Final amidation step in Boscalid synthesis.
Experimental Protocols
This section provides detailed experimental protocols for the key synthetic steps in the production of Boscalid.
Protocol 1: Synthesis of 4'-chloro-[1,1'-biphenyl]-2-amine (Intermediate)
This protocol is based on a Suzuki coupling reaction.[2]
Materials:
-
o-Iodoaniline
-
4-Chlorophenylboronic acid
-
Palladium on carbon (Pd/C, 5%)
-
Toluene
-
Sodium carbonate (Na₂CO₃) solution (25%)
Procedure:
-
In a 1L three-necked flask, add 4-chlorophenylboronic acid (31.3g, 200mmol), o-iodoaniline (39.2g, 180mmol), and Pd/C (0.3g, 5%).
-
Add toluene (300mL) to the flask and stir the mixture at room temperature for 15 minutes.
-
Add 300mL of a 25% aqueous solution of Na₂CO₃.
-
Heat the mixture to reflux and stir vigorously for 30 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers. The organic layer contains the desired product.
-
The product can be further purified by distillation or recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | >84% | [7] |
| Purity | High (further purification may be needed) |
Protocol 2: Synthesis of Boscalid via Amidation
This protocol describes the final condensation step.
Materials:
-
4'-chloro-[1,1'-biphenyl]-2-amine (from Protocol 1)
-
2-Chloronicotinoyl chloride
-
A suitable solvent (e.g., toluene, dichloromethane)
-
A base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve 4'-chloro-[1,1'-biphenyl]-2-amine in the chosen solvent in a reaction flask.
-
Add the base to the solution to act as an acid scavenger.
-
Slowly add a solution of 2-chloronicotinoyl chloride in the same solvent to the flask, while maintaining a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Once the reaction is complete, the mixture is typically washed with water and brine to remove unreacted starting materials and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield pure Boscalid.
Quantitative Data:
| Parameter | Value |
| Melting Point | 143 °C |
| Solubility in water (20 °C) | 4.6 mg/L |
| log P | 2.96 |
(Data sourced from publicly available information on Boscalid)[2]
Mechanism of Action: SDHI Fungicides
Boscalid and other anilide fungicides are Succinate Dehydrogenase Inhibitors (SDHIs).[1][5] They act on Complex II of the mitochondrial respiratory chain in fungi.[1][6][8]
Signaling Pathway:
Caption: Mechanism of action of Boscalid as an SDHI fungicide.
By inhibiting succinate dehydrogenase, Boscalid blocks the transfer of electrons from succinate to ubiquinone, which is a crucial step in the production of ATP (cellular energy).[5][8] This disruption of the fungal respiratory process leads to the death of the fungal cells.
Conclusion
This compound and its derivatives are vital intermediates in the synthesis of modern agricultural chemicals. The synthesis of the anilide fungicide Boscalid, a potent SDHI, serves as a prime example of their application. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the field of agrochemical development. Understanding these synthetic routes and mechanisms of action is crucial for the development of new and effective crop protection solutions.
References
- 1. site.caes.uga.edu [site.caes.uga.edu]
- 2. Boscalid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloroacetoacetanilide | C10H10ClNO2 | CID 160212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 6. ndsu.edu [ndsu.edu]
- 7. Preparation method of Boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Green Synthesis of 2-Chloro-3-oxo-n-phenylbutanamide
Introduction
2-Chloro-3-oxo-N-phenylbutanamide is a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Traditional synthesis methods often rely on hazardous reagents and volatile organic solvents, contributing to environmental pollution and safety concerns. This document outlines greener synthetic alternatives that align with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing less hazardous materials. The protocols provided are designed for researchers, scientists, and drug development professionals seeking sustainable and efficient methods for the synthesis of this key intermediate.
The green chemistry approaches detailed below include microwave-assisted synthesis, the use of deep eutectic solvents (DES), and solvent-free reaction conditions. These methods offer significant advantages over conventional techniques, such as reduced reaction times, higher yields, and improved safety profiles.
Quantitative Data Summary
The following table summarizes the quantitative data for the conventional synthesis method and provides projected data for the proposed green synthesis alternatives based on studies of analogous compounds.
| Parameter | Conventional Method | Microwave-Assisted Synthesis (Projected) | Deep Eutectic Solvent (DES) Method (Projected) | Solvent-Free Synthesis (Projected) |
| Starting Materials | Acetoacetanilide, Thionyl chloride | Acetoacetanilide, N-Chlorosuccinimide (NCS) | Acetoacetanilide, N-Chlorosuccinimide (NCS) | Acetoacetanilide, N-Chlorosuccinimide (NCS) |
| Solvent | Toluene[1] | Acetonitrile or Ethanol | Choline chloride:Urea (1:2) | None |
| Catalyst | None | p-Toluenesulfonic acid (catalytic) | None | None |
| Reaction Time | 3 hours[1] | 5-15 minutes[2][3] | 1.5 - 2 hours[4] | 1 - 1.5 hours |
| Reaction Temperature | 25-30°C[1] | 80-100°C | 25-30°C | 90°C |
| Yield | ~85-90% | >90% | >92%[4] | >90% |
| Work-up | Filtration, washing with solvent | Solvent evaporation, recrystallization | Extraction with a green solvent, solvent recovery | Recrystallization |
| Environmental Impact | Use of hazardous solvent (Toluene) and reagent (Thionyl chloride) | Reduced solvent use, energy efficient | Use of biodegradable and recyclable solvent[4] | Elimination of solvent waste |
Experimental Protocols
Protocol 1: Microwave-Assisted Green Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time and energy consumption. N-Chlorosuccinimide (NCS) is used as a safer chlorinating agent compared to thionyl chloride.
Materials:
-
Acetoacetanilide
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol or Acetonitrile
-
Microwave reactor
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a microwave-safe reaction vessel, combine acetoacetanilide (1 equivalent), N-Chlorosuccinimide (1.1 equivalents), and a catalytic amount of p-Toluenesulfonic acid.
-
Add a minimal amount of ethanol or acetonitrile to form a slurry.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at 80-100°C for 5-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Recrystallize the crude product from a minimal amount of ethanol to obtain pure this compound.
Protocol 2: Synthesis in Deep Eutectic Solvent (DES)
This method employs a Deep Eutectic Solvent (DES), a green and recyclable alternative to volatile organic solvents. A common DES is a mixture of choline chloride and urea.
Materials:
-
Acetoacetanilide
-
N-Chlorosuccinimide (NCS)
-
Choline chloride
-
Urea
-
Round bottom flask
-
Magnetic stirrer
-
Heating mantle (optional)
-
Separatory funnel
-
Ethyl acetate (or another green solvent for extraction)
Procedure:
-
Prepare the DES by gently heating a 1:2 molar mixture of choline chloride and urea until a clear, homogeneous liquid is formed. Allow it to cool to room temperature.
-
In a round bottom flask, dissolve acetoacetanilide (1 equivalent) and N-Chlorosuccinimide (1.1 equivalents) in the prepared DES.
-
Stir the reaction mixture at room temperature (25-30°C) for 1.5-2 hours. Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture to dissolve the DES.
-
Extract the product using a green solvent such as ethyl acetate.
-
Separate the organic layer and wash it with water to remove any residual DES.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the product.
-
The aqueous layer containing the DES can be evaporated to recover the solvent for reuse.
Protocol 3: Solvent-Free Synthesis
This approach eliminates the need for a solvent, thereby reducing waste and simplifying the work-up procedure.
Materials:
-
Acetoacetanilide
-
N-Chlorosuccinimide (NCS)
-
Mortar and pestle or a ball mill
-
Oven or heating mantle
-
Crystallization dish
Procedure:
-
In a mortar, thoroughly grind acetoacetanilide (1 equivalent) and N-Chlorosuccinimide (1.1 equivalents) into a fine powder.
-
Transfer the mixture to a reaction vessel.
-
Heat the mixture at 90°C for 1-1.5 hours with occasional stirring or continuous mixing in a ball mill.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Recrystallize the solid product from a minimal amount of ethanol to obtain pure this compound.
Visualizations
Caption: Comparative workflow of conventional vs. green synthesis methods.
Caption: Guiding principles for green synthesis of the target compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-oxo-n-phenylbutanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-Chloro-3-oxo-n-phenylbutanamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?
-
Answer: Low or no yield can stem from several factors:
-
Poor Quality of Starting Material: Acetoacetanilide can degrade over time. Ensure you are using a pure, dry starting material.
-
Inactive Chlorinating Agent: Thionyl chloride (SOCl₂) is sensitive to moisture and can decompose. Use a fresh bottle or a recently opened one. N-Chlorosuccinimide (NCS) should also be pure and dry.
-
Inadequate Reaction Temperature: The chlorination of the enol form of acetoacetanilide is temperature-dependent. For the thionyl chloride method, a temperature of 25-30°C is recommended.[1] Significantly lower temperatures may slow down the reaction, while higher temperatures can lead to side product formation.
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Issue 2: Formation of Multiple Products (Impure Product)
-
Question: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of multiple products is a common issue. Key side products can include:
-
Dichloro-product (2,2-dichloro-3-oxo-n-phenylbutanamide): This can form if an excess of the chlorinating agent is used or if the reaction temperature is too high. To minimize its formation, use a stoichiometric amount of the chlorinating agent and maintain the recommended reaction temperature.
-
Unreacted Acetoacetanilide: This indicates an incomplete reaction. Ensure the reaction goes to completion by monitoring it with TLC.
-
Polymeric byproducts: These can form at higher temperatures. Strict temperature control is crucial.
-
Issue 3: Difficult Product Isolation and Purification
-
Question: I am having trouble isolating and purifying the final product. What are the best practices for workup and purification?
-
Answer: this compound is a solid.
-
Workup: After the reaction is complete, the product often precipitates from the reaction mixture, especially when using a non-polar solvent like toluene. The crude product can be collected by filtration. It is important to wash the collected solid with a cold, non-polar solvent (like hexane) to remove soluble impurities.
-
Purification: Recrystallization is the most common method for purifying the final product. A suitable solvent system is ethanol/water or ethyl acetate/hexane. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in this reaction?
A1: The solvent plays a crucial role in the reaction. Toluene is a common choice for the thionyl chloride method as it is inert to the reactants and has a suitable boiling point for temperature control.[1] The choice of solvent can also affect the solubility of the starting material and the product, which can influence the reaction rate and ease of product isolation.
Q2: Can I use a different chlorinating agent besides thionyl chloride?
A2: Yes, other chlorinating agents like N-Chlorosuccinimide (NCS) can be used.[2][3][4] NCS is a solid and can be easier to handle than thionyl chloride. The reaction with NCS is typically carried out in a polar solvent and may require a catalyst.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the starting material and the formation of the product.
Q4: What are the safety precautions I should take during this synthesis?
A4: Thionyl chloride is a corrosive and lachrymatory substance and should be handled in a well-ventilated fume hood. It reacts violently with water, releasing toxic gases (HCl and SO₂).[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound (Illustrative Data)
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Thionyl Chloride | Toluene | 25-30 | 2.5 | 85 |
| 2 | Thionyl Chloride | Dichloromethane | 25-30 | 3 | 82 |
| 3 | Thionyl Chloride | Toluene | 50 | 2 | 75 (with impurities) |
| 4 | N-Chlorosuccinimide | Acetonitrile | 60 | 4 | 78 |
| 5 | N-Chlorosuccinimide | Dichloromethane | 40 | 6 | 75 |
Note: This table presents illustrative data based on established chemical principles for this type of reaction. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride
This protocol is adapted from established procedures.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend 17.7 g (0.1 mol) of acetoacetanilide in 100 mL of dry toluene.
-
Addition of Thionyl Chloride: Cool the suspension to 20°C in an ice bath. Slowly add 12.5 g (0.105 mol) of thionyl chloride dropwise from the dropping funnel over a period of 30 minutes, while maintaining the internal temperature between 25-30°C.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2.5 hours.
-
Workup and Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold toluene and then with hexane. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Method 2: Synthesis using N-Chlorosuccinimide (NCS)
This is a representative protocol based on general methods for α-chlorination of β-dicarbonyl compounds.[2][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17.7 g (0.1 mol) of acetoacetanilide in 150 mL of acetonitrile.
-
Addition of NCS: Add 14.0 g (0.105 mol) of N-chlorosuccinimide to the solution.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the progress by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add 100 mL of water and stir for 30 minutes. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Chloro-3-oxo-n-phenylbutanamide
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-chloro-3-oxo-n-phenylbutanamide by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: While specific solubility data is not extensively published, a good starting point for solvent selection is based on the functional groups present in the molecule: an amide, a ketone, a chloroalkane, and a phenyl group. A polar protic solvent like ethanol or a polar aprotic solvent like acetone, potentially in a mixed solvent system with a non-polar solvent like hexanes, is often effective. A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[1]
Q2: What are the common impurities in a crude sample of this compound?
A2: Common impurities can include unreacted starting materials from the synthesis, such as acetoacetanilide and a chlorinating agent like thionyl chloride, or byproducts from side reactions.[2] Residual solvents from the reaction or initial workup may also be present.
Q3: How can I determine the purity of my recrystallized this compound?
A3: Purity can be assessed by several methods. A sharp melting point range that is consistent with the literature value is a strong indicator of purity. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify impurities. Chromatographic methods like TLC (Thin-Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) can also be used to detect the presence of contaminants.
Q4: What should I do if my compound "oils out" instead of crystallizing?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To remedy this, you can try adding a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly. Using a different solvent system or a solvent pair can also prevent oiling out.
Q5: Is this compound hazardous to handle?
A5: Yes, according to safety data sheets, this compound (also known as 2-chloroacetoacetanilide) can be harmful if swallowed and may cause skin irritation.[3][4] It is important to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The solution was not sufficiently saturated.- The cooling process was too rapid. | - Evaporate some of the solvent to increase saturation and attempt to recrystallize again.- Ensure the minimum amount of hot solvent is used to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Crystals are colored or appear impure | - Incomplete removal of colored impurities.- Co-precipitation of impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure slow cooling to allow for selective crystallization of the desired compound. A second recrystallization may be necessary. |
| Oiling Out | - The solution is highly supersaturated.- The boiling point of the solvent is above the melting point of the compound.- The presence of impurities can lower the melting point of the mixture. | - Add more hot solvent to dissolve the oil and cool slowly.- Use a lower-boiling point solvent or a solvent mixture.- Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Premature Crystallization during Hot Filtration | - The solution cooled too quickly in the funnel.- The filtration apparatus was not pre-heated. | - Pre-heat the funnel and receiving flask before filtration.- Use a stemless funnel.- Keep the solution hot during filtration. Add a small amount of extra hot solvent to dissolve any crystals that form prematurely. |
Experimental Protocols
Recrystallization of this compound
This is a general protocol and may require optimization based on the purity of the crude material.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring.
-
Continue to add the solvent dropwise until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Pre-heat a funnel and a new Erlenmeyer flask.
-
Place a fluted filter paper in the funnel and pour the hot solution through it.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper by drawing air through them, then transfer to a watch glass for final drying.
-
Data Presentation
Table 1: Potential Solvents for Recrystallization
| Solvent | Type | Rationale for Use |
| Ethanol | Polar Protic | Often a good general-purpose solvent for compounds with polar functional groups. |
| Acetone | Polar Aprotic | Good for dissolving compounds with ketone functionalities.[1] |
| Toluene | Non-polar | May be used in a solvent pair with a more polar solvent. |
| Hexanes | Non-polar | Typically used as an "anti-solvent" in a solvent pair to decrease solubility upon cooling.[1] |
| Water | Polar Protic | Can be effective for polar organic compounds, especially when heated.[1] |
Table 2: Illustrative Purity Analysis
| Analysis Method | Crude Product | Recrystallized Product |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Melting Point | Broad range (e.g., 100-105 °C) | Sharp range (e.g., 108-110 °C) |
| TLC (e.g., 1:1 Hexane:Ethyl Acetate) | Multiple spots | Single spot |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Common side products in the synthesis of alpha-chloroacetoacetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of α-chloroacetoacetanilide. Our aim is to equip researchers with the necessary information to identify and resolve issues related to side product formation, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of α-chloroacetoacetanilide?
A1: The most frequently encountered side products in the synthesis of α-chloroacetoacetanilide include:
-
Unreacted Starting Materials: Acetoacetanilide and chloroacetyl chloride may remain in the final product if the reaction does not go to completion.
-
Dichloroacetoacetanilide: Over-chlorination of the acetoacetanilide starting material can lead to the formation of this di-substituted impurity.
-
Chloroacetic Acid: Chloroacetyl chloride is highly susceptible to hydrolysis. Any moisture present in the reaction will lead to the formation of chloroacetic acid.[1][2] The subsequent neutralization of this acid can also produce its corresponding salt.
Q2: What causes the formation of dichloroacetoacetanilide?
A2: The formation of dichloroacetoacetanilide is typically a result of over-chlorination. This can be caused by:
-
Incorrect Stoichiometry: Using an excess of the chlorinating agent, chloroacetyl chloride.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can increase the likelihood of a second chlorination event.
-
Elevated Reaction Temperatures: Higher temperatures can increase the rate of the second chlorination reaction.
Q3: How can I minimize the formation of chloroacetic acid?
A3: Chloroacetic acid is formed from the hydrolysis of chloroacetyl chloride. To minimize its formation, it is crucial to maintain anhydrous (dry) reaction conditions. This includes:
-
Using dry solvents and glassware.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Using fresh, high-quality chloroacetyl chloride, as older reagents may have already partially hydrolyzed.
Q4: What analytical techniques are suitable for identifying and quantifying impurities in my α-chloroacetoacetanilide product?
A4: Several analytical techniques can be employed to analyze the purity of your product:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main product and various impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the main product and any significant impurities.
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of the reaction and get a qualitative assessment of the product's purity.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of α-chloroacetoacetanilide.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of α-Chloroacetoacetanilide | Incomplete reaction. | - Ensure accurate stoichiometry of reactants. - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Consider a moderate increase in reaction temperature, while being mindful of potential side reactions. |
| Formation of significant amounts of side products. | - Refer to the specific troubleshooting steps for minimizing each side product below. | |
| Mechanical losses during workup and purification. | - Ensure efficient extraction of the product from the reaction mixture. - Optimize the purification method (e.g., recrystallization solvent system) to minimize product loss. | |
| Presence of Unreacted Acetoacetanilide | Insufficient amount of chloroacetyl chloride. | - Ensure the molar ratio of chloroacetyl chloride to acetoacetanilide is appropriate (typically a slight excess of the acylating agent is used). |
| Low reaction temperature or short reaction time. | - Gradually increase the reaction temperature or extend the reaction time and monitor the consumption of the starting material by TLC or HPLC. | |
| High Levels of Dichloroacetoacetanilide | Excess of chloroacetyl chloride. | - Use a stoichiometric amount or only a slight excess of chloroacetyl chloride. - Add the chloroacetyl chloride dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| High reaction temperature. | - Perform the reaction at a lower temperature to improve selectivity for mono-chlorination. | |
| Significant Amount of Chloroacetic Acid | Presence of moisture in the reaction. | - Thoroughly dry all glassware and solvents before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use fresh, anhydrous chloroacetyl chloride. |
Experimental Protocols
A general experimental procedure for the synthesis of α-chloroacetoacetanilide involves the reaction of acetoacetanilide with chloroacetyl chloride in the presence of a base and a suitable solvent.
General Laboratory Synthesis of α-Chloroacetoacetanilide:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, dissolve acetoacetanilide in a suitable dry solvent (e.g., toluene, dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and a dilute basic solution (e.g., sodium bicarbonate) to remove unreacted acid chloride and acidic byproducts.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude α-chloroacetoacetanilide is then purified, typically by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Logical Relationship Diagram
The following diagram illustrates the relationship between reaction conditions and the formation of the desired product versus common side products.
Caption: Troubleshooting logic for α-chloroacetoacetanilide synthesis.
References
Troubleshooting common issues in the chloroacetylation of anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the chloroacetylation of anilines. The information is intended for researchers, scientists, and professionals in drug development to help streamline their experimental workflows and improve reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a low yield of my desired N-chloroacetylated aniline. What are the potential causes and how can I improve it?
A1: Low yields in chloroacetylation reactions can stem from several factors. Here's a breakdown of common causes and their solutions:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in aqueous or protic solvents. This reduces the amount of acylating agent available for the reaction.
-
Troubleshooting:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Add the chloroacetyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0-5°C) to control the reaction rate and minimize hydrolysis.[1]
-
Consider using a biphasic system (e.g., ethyl acetate and aqueous sodium bicarbonate) to quickly neutralize the HCl byproduct and minimize contact of the acylating agent with the aqueous phase.[2]
-
-
-
Formation of Aniline Hydrochloride Salt: The reaction produces one equivalent of hydrochloric acid (HCl), which can protonate the starting aniline, rendering it unreactive as a nucleophile.[3]
-
Troubleshooting:
-
Use of a Base: Incorporate a base to scavenge the HCl produced. Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), sodium bicarbonate, or potassium carbonate.[2][3] The choice of base can be critical and may require optimization.[1][3]
-
Use of an HCl Scavenger: Neutral HCl scavengers like propylene oxide can also be effective.[3]
-
Excess Aniline: Using a slight excess of the aniline can sometimes be a cost-effective way to neutralize the HCl, though this may complicate purification.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][4]
-
Temperature: While initial addition is often done at low temperatures, allowing the reaction to warm to room temperature can help drive it to completion.[1]
-
-
-
Product Precipitation Issues: The product may not precipitate completely from the reaction mixture upon workup.
Q2: My reaction is producing significant amounts of a dark, tar-like substance. What is causing this and how can I prevent it?
A2: The formation of tar-like substances is often due to the oxidation of the aniline starting material or the product.[6] Anilines, being electron-rich, are susceptible to oxidation, which can be exacerbated by reaction conditions.
-
Troubleshooting:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
-
Control of Temperature: Exothermic reactions can lead to localized heating, promoting side reactions and decomposition. Maintain controlled cooling, especially during the addition of chloroacetyl chloride.[1]
-
Purification of Aniline: Impurities in the starting aniline can sometimes catalyze decomposition. Consider purifying the aniline by distillation before use.[7]
-
Q3: I am observing the formation of a di-acetylated byproduct. How can I avoid this?
A3: While less common with anilines compared to more nucleophilic aliphatic amines, di-acylation can occur, especially if the reaction conditions are not carefully controlled. This happens when the initially formed chloroacetylated aniline is further acylated.
-
Troubleshooting:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of chloroacetyl chloride (e.g., 1.0 to 1.1 equivalents).[5]
-
Slow Addition: Add the chloroacetyl chloride slowly and dropwise to the aniline solution. This maintains a low concentration of the acylating agent, favoring mono-acylation.
-
Temperature Control: Keep the reaction temperature low during the addition of the acylating agent.
-
Q4: How do I choose the right solvent and base for my reaction?
A4: The choice of solvent and base is crucial for a successful chloroacetylation and often depends on the specific aniline substrate.
-
Solvents:
-
Aprotic Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used.[1][3]
-
Aqueous Systems: Recent green chemistry approaches have demonstrated successful chloroacetylation in phosphate buffer, which can offer high yields and easy product isolation via precipitation.[3][5][8][9][10]
-
Biphasic Systems: A mixture of an organic solvent (like ethyl acetate) and an aqueous base (like sodium bicarbonate) can be effective.[2]
-
-
Bases:
-
Organic Bases: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common choices.[3] However, sterically hindered bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be highly effective, sometimes leading to higher yields and faster reaction rates compared to TEA.[1][11]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃) are often used, especially in biphasic or aqueous systems.[2][3]
-
Q5: My product is difficult to purify. What are some effective purification strategies?
A5: Purification of the N-chloroacetylated aniline is essential to remove unreacted starting materials, byproducts, and the base.
-
Filtration and Washing: If the product precipitates from the reaction mixture, it can be collected by vacuum filtration. Washing the solid with cold water is a common and effective way to remove water-soluble impurities.[1][5]
-
Recrystallization: This is a powerful technique for purifying solid products. Ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallizing N-chloroacetylated anilines.[4][6]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A common eluent system is a mixture of hexane and ethyl acetate.[1]
-
Liquid-Liquid Extraction: If the product does not precipitate, the reaction mixture should be quenched with water and the product extracted into an organic solvent like ethyl acetate. The organic layer can then be washed with dilute acid (to remove residual aniline), dilute base (to remove acidic impurities), and brine, before being dried and concentrated.
Data Presentation
Table 1: N-Acylation of Anilines and Amines in Phosphate Buffer [5]
| Entry | Amine | Product | Time (min) | Yield (%) |
| 1 | Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |
| 2 | 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |
| 3 | 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |
| 4 | 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 |
| 5 | Benzylamine | N-Benzyl-2-chloroacetamide | 20 | 77 |
Table 2: Comparison of Bases for the Chloroacetylation of Aniline [1]
| Base | Solvent | Reaction Time (h) | Isolated Yield (%) |
| DBU | THF | 3-6 | 75-95 |
| TEA | THF | >10 | Low (incomplete reaction) |
| DABCO | THF | >10 | Low (incomplete reaction) |
Experimental Protocols
Protocol 1: Chloroacetylation of Aniline in an Aqueous Phosphate Buffer [5]
This method is environmentally friendly and offers high yields in a short reaction time.
-
Preparation: In a round-bottom flask, dissolve the substituted aniline (6 mmol) in 0.1 M phosphate buffer (pH 7.4).
-
Reaction: While stirring the solution at room temperature, add chloroacetyl chloride (6.1 mmol) dropwise.
-
Stirring: Continue to stir the reaction mixture at room temperature for approximately 15-20 minutes.
-
Isolation: If the product precipitates as a solid, collect it by vacuum filtration and wash with cold water. If the product is soluble, extract it with an organic solvent such as ethyl acetate.
Protocol 2: Chloroacetylation of Aniline using DBU in THF [1]
This protocol utilizes a strong, non-nucleophilic base and is effective for a range of anilines.
-
Preparation: In a 50 mL round-bottom flask, dissolve the substituted aniline (6 mmol) in THF (5 ml).
-
Base Addition: Add DBU (1.2 mmol) to the solution.
-
Cooling: Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Acylating Agent Addition: Add chloroacetyl chloride (6.1 mmol) dropwise using a dropping funnel, ensuring the temperature does not exceed 5°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into cold water to precipitate the product.
-
Isolation: Collect the precipitate by filtration and wash with water. The product can be further purified by recrystallization from ethanol.
Visualizations
Caption: General experimental workflow for the chloroacetylation of anilines.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 2-Chloro-3-oxo-n-phenylbutanamide
Welcome to the Technical Support Center for the purification of 2-Chloro-3-oxo-n-phenylbutanamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound synthesized from acetoacetanilide and thionyl chloride?
A1: The primary impurities in a crude sample are likely to be:
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Unreacted Acetoacetanilide: The starting material may not have fully reacted.
-
Di-chlorinated byproducts: Over-chlorination of the acetoacetanilide can lead to the formation of di-chloro species.
-
Polymeric materials: Side reactions can sometimes produce polymeric or tar-like substances.
-
Residual Toluene: If toluene is used as the reaction solvent, traces may remain in the crude product.[1]
Q2: Which purification techniques are most effective for this compound?
A2: Recrystallization and column chromatography are the two most common and effective methods for purifying solid organic compounds like this compound. The choice between these methods will depend on the impurity profile and the scale of the purification.
Q3: What is a good starting point for selecting a recrystallization solvent?
A3: For amide compounds, polar organic solvents are generally a good starting point. A patent for a similar chlorination reaction of acetoacetanilide suggests that the product can be isolated by filtration from isopropanol, which indicates that isopropanol could be a suitable recrystallization solvent.[2] Other potential solvents to screen include ethanol, methanol, and acetone.[3] Mixed solvent systems, such as ethanol/water or acetone/hexane, can also be effective.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and the starting materials (if available) on a TLC plate, you can visualize the separation of the desired compound from impurities. A suitable mobile phase for TLC analysis of similar compounds is a mixture of hexane and ethyl acetate.
Q5: How can I assess the final purity of the this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of the final product. A reverse-phase HPLC method, similar to what is used for other chloroacetanilide compounds, can be developed.[4] The purity is typically determined by the area percentage of the main peak in the chromatogram.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or inappropriate solvent. | Add more solvent in small increments. If the compound still does not dissolve, the solvent may be unsuitable. Try a different solvent or a mixed solvent system. |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Reheat the solution and add more solvent to lower the saturation point. Allow the solution to cool more slowly. |
| No crystals form upon cooling | The solution is not saturated enough, or it is supersaturated. | Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, a seed crystal of the pure compound can be added. If the solution is not saturated, some solvent can be evaporated to concentrate it. |
| Low recovery of purified product | Too much solvent was used, or the compound is too soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Colored impurities remain in the crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of spots on TLC | The mobile phase is either too polar or not polar enough. | Adjust the polarity of the mobile phase. If the spots are all at the bottom of the plate, the mobile phase is not polar enough. If they are all at the top, it is too polar. |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Compound elutes too quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Streaking or tailing of bands | The compound is not very soluble in the mobile phase, or the column is overloaded. | Try a different mobile phase in which the compound is more soluble. Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Recrystallization from Isopropanol
This protocol is a suggested starting point based on related literature.[2]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of isopropanol and heat the mixture on a hot plate with stirring. Continue to add isopropanol in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Column Chromatography
This is a general protocol that should be optimized based on TLC analysis.
-
TLC Analysis: Develop a TLC mobile phase that gives good separation of the desired product from impurities. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table illustrates the expected improvement in purity of this compound after purification. The values are hypothetical and serve as a target for a successful purification.
| Sample | Purification Method | Purity (by HPLC) | Recovery |
| Crude Product | - | ~85% | - |
| After Recrystallization | Isopropanol | >98% | 70-85% |
| After Column Chromatography | Silica Gel, Hexane/Ethyl Acetate | >99% | 60-80% |
Visualizations
Purification Workflow
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Recrystallization
Caption: A logical troubleshooting guide for common recrystallization issues.
References
Preventing polymerization of alpha-chloroacetoacetanilide during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of α-chloroacetoacetanilide during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is α-chloroacetoacetanilide and why is its synthesis challenging?
A1: α-Chloroacetoacetanilide is a chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds. The primary challenge during its synthesis is the potential for unwanted polymerization, which can significantly reduce the yield and purity of the final product. This polymerization can be difficult to control and may lead to the formation of intractable polymeric byproducts.
Q2: What causes the polymerization of α-chloroacetoacetanilide during synthesis?
A2: The polymerization of α-chloroacetoacetanilide is most likely a free-radical polymerization. This can be initiated by:
-
Heat: Higher reaction temperatures can promote the formation of free radicals.
-
Light: Exposure to UV light can initiate radical chain reactions.
-
Impurities: Trace metal impurities or peroxides in the starting materials or solvents can act as initiators.
-
Acidic Byproducts: The generation of acidic byproducts, such as HCl during chlorination, can potentially contribute to instability and side reactions, although the primary polymerization mechanism is likely radical-based.
Q3: How can I prevent the polymerization of α-chloroacetoacetanilide?
A3: Polymerization can be prevented by:
-
Controlling Reaction Temperature: Maintaining a low and consistent reaction temperature is crucial.
-
Excluding Light: Conducting the reaction in a vessel protected from light can prevent photo-initiated polymerization.
-
Using High-Purity Reagents: Ensuring that all starting materials and solvents are free from metal impurities and peroxides is important.
-
Adding a Polymerization Inhibitor: The most effective method is the addition of a suitable free-radical scavenger to the reaction mixture.
Q4: What are the recommended polymerization inhibitors for this synthesis?
A4: Common and effective free-radical inhibitors for this type of reaction include:
-
Hydroquinone (HQ): A widely used inhibitor that functions by quenching free radicals.[1][2]
-
Phenothiazine (PTZ): A highly effective radical scavenger that can be used at low concentrations and is suitable for reactions conducted at elevated temperatures.[1][3]
Q5: At what concentration should I use these inhibitors?
A5: The effective concentration of an inhibitor can vary depending on the specific reaction conditions. However, a general starting point would be:
-
Hydroquinone: 100-500 ppm (parts per million) relative to the acetoacetanilide.
-
Phenothiazine: 50-200 ppm relative to the acetoacetanilide.
It is recommended to optimize the inhibitor concentration for your specific process to ensure maximum effectiveness without interfering with the desired reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies. | Uncontrolled polymerization of α-chloroacetoacetanilide. | 1. Immediately cool the reaction mixture to slow down the polymerization.2. Add a higher concentration of a suitable polymerization inhibitor (e.g., hydroquinone or phenothiazine).3. In future experiments, add the inhibitor at the beginning of the reaction and ensure rigorous temperature control.4. Verify the purity of all reagents and solvents to eliminate potential initiators. |
| Low yield of α-chloroacetoacetanilide with a significant amount of high molecular weight residue. | Gradual polymerization occurring throughout the reaction and work-up. | 1. Optimize the reaction temperature , keeping it as low as feasible to achieve a reasonable reaction rate.2. Increase the concentration of the polymerization inhibitor within the recommended range.3. Minimize the reaction time by monitoring the reaction progress closely (e.g., by TLC or HPLC).4. Purify the product promptly after the reaction is complete to prevent post-reaction polymerization. |
| Product discoloration (yellow to brown). | Formation of colored polymeric byproducts or degradation of the product. | 1. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.2. Use a more effective inhibitor or a combination of inhibitors.3. Purify the product using a suitable method such as recrystallization or column chromatography to remove colored impurities. |
Experimental Protocols
General Synthesis of α-Chloroacetoacetanilide using Sulfuryl Chloride
This protocol describes a general method for the synthesis of α-chloroacetoacetanilide. It is crucial to incorporate a polymerization inhibitor as described in the troubleshooting section.
Materials:
-
Acetoacetanilide
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., Dichloromethane, Chloroform, Toluene)[4]
-
Polymerization inhibitor (e.g., Hydroquinone or Phenothiazine)
-
Sodium bicarbonate solution (for work-up)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve acetoacetanilide in the chosen inert solvent.
-
Add the selected polymerization inhibitor (e.g., 100-500 ppm of hydroquinone or 50-200 ppm of phenothiazine) to the solution and stir until dissolved.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride in the same solvent from the dropping funnel to the reaction mixture while maintaining the temperature between 0-5 °C. The addition should be dropwise to control the exotherm.
-
After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, slowly quench the reaction mixture by adding it to a cold, saturated sodium bicarbonate solution with vigorous stirring to neutralize any remaining acid.
-
Separate the organic layer, wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude α-chloroacetoacetanilide.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or isopropanol).
Analytical Method: Detection of Polymeric Impurities by Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique to separate molecules based on their size in solution.[5][6] This method can be used to detect and quantify the presence of oligomeric or polymeric byproducts in the synthesized α-chloroacetoacetanilide.
Instrumentation:
-
HPLC system with a refractive index (RI) or UV detector.
-
SEC column suitable for the analysis of small organic molecules and oligomers (e.g., polystyrene-divinylbenzene based columns with a low molecular weight exclusion limit).
Mobile Phase:
-
A solvent in which both the monomer (α-chloroacetoacetanilide) and potential polymers are soluble, such as Tetrahydrofuran (THF) or Dichloromethane. The mobile phase should be filtered and degassed.
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized α-chloroacetoacetanilide in the mobile phase at a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.[6]
-
Calibration (Optional but Recommended): For quantitative analysis, calibrate the SEC system using polystyrene standards of known molecular weights to create a calibration curve of log(Molecular Weight) vs. Elution Time.
-
Analysis: Inject the prepared sample onto the SEC column.
-
Data Interpretation:
-
The monomeric α-chloroacetoacetanilide will elute as a major peak at a longer retention time.
-
Any oligomeric or polymeric impurities will elute as earlier peaks (shorter retention times) as they are larger in size and are excluded from the pores of the column packing material more quickly.
-
The area of the polymer peaks relative to the monomer peak can be used to estimate the percentage of polymeric impurities.
-
Visualizations
References
- 1. chempoint.com [chempoint.com]
- 2. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 3. US5763658A - Method for removal of phenothiazine inhibitor from acrylic acid - Google Patents [patents.google.com]
- 4. Toluene - Wikipedia [en.wikipedia.org]
- 5. Size Exclusion Chromatography [protocols.io]
- 6. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
Technical Support Center: Optimizing Catalytic Reactions with 2-Chloro-3-oxo-n-phenylbutanamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3-oxo-n-phenylbutanamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your catalytic reactions, enhance yield and selectivity, and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound in catalytic reactions?
A1: The primary reactive sites are the carbon bearing the chlorine atom (C2), which is susceptible to nucleophilic substitution and cross-coupling reactions, and the ketone group (C3), which can undergo reduction or other additions. The amide functionality can also influence the molecule's reactivity and coordination to catalysts.
Q2: Which types of catalytic reactions are commonly performed with this substrate?
A2: Due to its structure, this compound is a versatile substrate for various catalytic transformations, including:
-
Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation), targeting the C-Cl bond.
-
Catalytic reduction: Selective reduction of the ketone functionality to a hydroxyl group.
-
Copper-catalyzed reactions: Including C-N and C-O bond formation.
-
Asymmetric synthesis: Enantioselective reactions targeting the ketone or the carbon-chlorine bond to introduce chirality.
Q3: How does the chloro-substituent affect the reactivity in cross-coupling reactions?
A3: Aryl and alkyl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions. This is due to the stronger C-Cl bond, which makes the oxidative addition step of the catalytic cycle more challenging. Therefore, highly active catalyst systems, often employing electron-rich and bulky ligands, are typically required to achieve good conversion.
Troubleshooting Guide
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
Starting material (this compound) remains largely unreacted.
-
Minimal formation of the desired coupled product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst System | The C-Cl bond in this compound requires a highly active palladium catalyst. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Solution: Screen a panel of more active catalysts and ligands. Consider using palladium precatalysts which can be more reliable in generating the active Pd(0) species. |
| Inappropriate Ligand Choice | The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Solution: Employ electron-rich and sterically bulky phosphine ligands (e.g., biarylphosphines like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the challenging oxidative addition of the C-Cl bond. |
| Incorrect Base Selection | The choice and strength of the base are critical for the transmetalation step and for neutralizing any acid generated. Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The optimal base will depend on the specific coupling partners and solvent. |
| Low Reaction Temperature | Activation of the C-Cl bond often requires higher temperatures compared to C-Br or C-I bonds. Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for potential decomposition of starting materials or products at elevated temperatures. |
Issue 2: Formation of Byproducts (e.g., Dehalogenation, Homocoupling)
Symptoms:
-
Significant formation of N-phenyl-3-oxobutanamide (dehalogenated product).
-
Formation of biaryl products from the coupling partner (homocoupling).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can lead to the oxidative homocoupling of boronic acids in Suzuki reactions and can also deactivate the Pd(0) catalyst. Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. |
| Presence of Water | While a small amount of water can be beneficial in some Suzuki couplings, excess water can lead to protodeboronation of the boronic acid and hydrodehalogenation of the chloride. Solution: Use anhydrous solvents. If hydrodehalogenation is a major issue, carefully control the water content in the reaction. |
| Incomplete Reduction of Pd(II) Precatalyst | Residual Pd(II) species can promote the homocoupling of boronic acids. Solution: Use a Pd(0) source directly or ensure that the reaction conditions are suitable for the complete reduction of the Pd(II) precatalyst to the active Pd(0) species. |
Catalyst & Condition Screening Data (Illustrative)
The following tables provide an overview of typical starting points for catalyst and condition screening for key reactions involving this compound. Note: Optimal conditions will vary depending on the specific coupling partner and should be determined experimentally.
Table 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | Moderate to High |
| Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | Moderate to High |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | Low to Moderate |
Table 2: Buchwald-Hartwig Amination with a Primary Amine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | Moderate to High |
| Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | Moderate to High |
| Pd-PEPPSI-IPr (2) | - | K₃PO₄ (2) | t-BuOH | 90 | Moderate |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2 equivalents).
-
Reagent Addition: Add the arylboronic acid (1.2 equivalents) and this compound (1 equivalent).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 v/v).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Workflows
Logical Workflow for Troubleshooting Low Conversion in Cross-Coupling
Caption: Troubleshooting flowchart for low conversion.
Experimental Workflow for Catalyst Screening
Scale-up considerations for the synthesis of 2-Chloro-3-oxo-n-phenylbutanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Chloro-3-oxo-n-phenylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common laboratory-scale synthesis involves the direct chlorination of N-phenyl-3-oxobutanamide (acetoacetanilide). This is typically achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) in an inert solvent like toluene or dichloromethane. An alternative approach, often considered for broader applicability to related derivatives, involves the reaction of an aniline with a chlorinated beta-keto ester.
Q2: What are the critical safety precautions to consider during the synthesis?
A2: The synthesis of this compound involves hazardous materials and requires strict safety protocols. Key precautions include:
-
Handling of Chlorinating Agents: Thionyl chloride and sulfuryl chloride are corrosive and react violently with water, releasing toxic gases (HCl, SO₂). All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The chlorination reaction is exothermic. Controlled addition of the chlorinating agent and efficient cooling are crucial to prevent thermal runaway, especially during scale-up.
-
Waste Disposal: Neutralize and dispose of all chemical waste according to institutional and local regulations.
Q3: What are the main challenges when scaling up the synthesis of this compound?
A3: Scaling up this synthesis presents several challenges:
-
Heat Management: The exothermic nature of the chlorination reaction requires an efficient heat removal system in larger reactors to maintain optimal temperature and prevent side reactions.
-
Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants in a large volume is critical to avoid localized "hot spots" and ensure consistent product quality.
-
Reagent Addition: The rate of addition of the chlorinating agent becomes more critical at scale to control the reaction rate and temperature.
-
By-product Formation: Inadequate control of reaction parameters can lead to an increase in by-products such as dichlorinated species or other impurities.
-
Work-up and Isolation: Handling and purifying large quantities of the product can be challenging, including quenching the reaction, phase separations, and crystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of product during work-up. | 1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Optimize the reaction temperature; too low may be too slow, too high can cause degradation. 3. Ensure the quenching and washing steps are performed promptly and at a controlled temperature. |
| Product is an oil or fails to crystallize | 1. Presence of excess solvent. 2. Impurities inhibiting crystallization. | 1. Ensure all solvent is removed under reduced pressure. 2. Attempt purification by column chromatography before crystallization. Try different solvent systems for recrystallization. |
| Formation of significant by-products | 1. Reaction temperature too high. 2. "Hot spots" due to poor mixing. 3. Incorrect stoichiometry of reactants. | 1. Maintain the recommended reaction temperature with efficient cooling. 2. Improve stirring efficiency. For larger scales, consider the reactor's geometry and stirrer design. 3. Carefully check the molar ratios of the reactants. |
| Reaction temperature increases uncontrollably | 1. Addition of chlorinating agent is too fast. 2. Inadequate cooling. | 1. Reduce the addition rate of the chlorinating agent. 2. Ensure the cooling bath/system is at the correct temperature and functioning efficiently. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is adapted from established procedures for the chlorination of acetoacetanilides.
Materials:
-
N-phenyl-3-oxobutanamide (acetoacetanilide)
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend N-phenyl-3-oxobutanamide (1 equivalent) in toluene.
-
Addition of Chlorinating Agent: Cool the suspension to approximately 20°C. Add thionyl chloride (1.05 equivalents) dropwise via the dropping funnel, maintaining the reaction temperature between 25-30°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound as a solid.
Scale-up Considerations and Data Presentation
When scaling up the synthesis, it is crucial to monitor and adjust reaction parameters to ensure safety and efficiency. The following table provides a hypothetical comparison of parameters for different scales.
| Parameter | Laboratory Scale (e.g., 50 g) | Pilot Scale (e.g., 5 kg) |
| Reactor Volume | 1 L | 100 L |
| Solvent Volume | 500 mL | 50 L |
| Addition Time of SOCl₂ | 30 minutes | 2 - 3 hours |
| Stirring Speed | 250 rpm | 100-150 rpm (impeller dependent) |
| Typical Yield | 85-95% | 80-90% |
| Purity (before recrystallization) | 90-95% | 85-90% |
| Heat Management | Ice bath | Jacketed reactor with cooling fluid |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages of the synthesis process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
Technical Support Center: Monitoring Reactions of 2-Chloro-3-oxo-n-phenylbutanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-oxo-n-phenylbutanamide. The information is designed to help resolve common issues encountered during reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of a reaction involving this compound?
A1: The choice of technique depends on the reaction conditions, available equipment, and the desired level of detail. Commonly used methods include:
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Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction completion and identifying the presence of starting material, product, and major byproducts.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and impurities over time.[2][3]
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, offering both separation and structural identification.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used to quantify the relative amounts of different species in the reaction mixture directly.[5]
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Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for real-time monitoring by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[6]
Q2: My ¹H NMR spectrum of the reaction mixture is showing more peaks than I expected. What could be the cause?
A2: The presence of more signals than anticipated in the ¹H NMR spectrum is often due to the existence of keto-enol tautomerism in β-dicarbonyl compounds like this compound.[7] You will see separate sets of peaks for the keto and enol forms, which are in equilibrium. Changes in solvent or temperature can affect the ratio of these tautomers.
Q3: How can I confirm the molecular weight of my product using mass spectrometry?
A3: The molecular weight of this compound is 211.64 g/mol .[8] Using mass spectrometry, you should look for the molecular ion peak (M⁺). Depending on the ionization technique used (e.g., ESI, EI), you may also observe adducts like [M+H]⁺ at m/z 212 or [M+Na]⁺ at m/z 234.[7] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 peak pattern, which can help confirm the presence of chlorine in the molecule.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
TLC is a quick and effective method for monitoring reaction progress.[1] However, various issues can arise.
Workflow for Optimizing TLC Analysis
Caption: A logical workflow for troubleshooting common TLC issues.
| Problem | Possible Cause | Solution |
| Streaking or Elongated Spots | Sample is overloaded (too concentrated).[1][9][10] | Run the analysis again with a more diluted sample solution.[9] |
| Compound is acidic or basic.[11] | For acidic compounds, add a small amount (0.5-2%) of acetic or formic acid to the mobile phase. For basic compounds, add a similar amount of triethylamine.[9][11] | |
| Inappropriate solvent polarity.[10] | Adjust the solvent system to achieve better separation. | |
| No Spots Visible | Sample is too dilute.[9][10] | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[10] |
| Compound is not UV-active.[9] | Use a chemical stain (e.g., potassium permanganate, iodine) for visualization.[9] | |
| Solvent level in the chamber is above the spotting line.[10] | Ensure the solvent level is below the baseline where the sample is spotted.[10] | |
| Spots are Too High (Rf > 0.8) | The mobile phase (eluent) is too polar.[9] | Decrease the proportion of the polar solvent in your mobile phase or select a less polar solvent system.[9] |
| Spots are Too Low (Rf < 0.2) | The mobile phase (eluent) is not polar enough.[9] | Increase the proportion of the polar solvent in your mobile phase or select a more polar solvent system.[9] |
| Uneven Solvent Front | The edge of the TLC plate is touching the side of the chamber or filter paper.[10] | Ensure the plate is centered in the chamber and not touching the sides. |
| The silica on the plate is damaged or chipped at the bottom.[11] | Cut away the damaged portion of the plate before development.[11] |
HPLC Troubleshooting
Decision Tree for HPLC Method Development
Caption: A decision tree for systematic HPLC method optimization.
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column. | Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol activity.[2][7] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| No or Poor Retention | Mobile phase is too strong (too much organic solvent). | Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. |
| Multiple Unexpected Peaks | Impurities in the sample or degradation on the column. | Ensure the sample is pure before injection. Check for compound stability under the analysis conditions.[3] |
| Presence of keto-enol tautomers. | This is characteristic of the molecule. The two peaks can be integrated together for quantification if necessary. |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method
This protocol provides a starting point for developing a reverse-phase (RP) HPLC method for monitoring reactions involving this compound.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV/VIS detector at 225 nm.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 5-10 µL
-
Method:
-
Gradient Elution (for initial screening): Start with a linear gradient from 50% B to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Isocratic Elution (for routine analysis): Once the optimal mobile phase composition is determined from the gradient run, an isocratic method can be used for faster analysis.[3]
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 50:50 Acetonitrile:Water). Filter the sample through a 0.45 µm syringe filter before injection.[7]
Protocol 2: GC-MS Analysis
This method is suitable for identifying and quantifying volatile components in the reaction.
-
GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium
-
Injection Mode: Splitless to maximize sensitivity.[12]
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Detector: Electron Ionization (EI) mode.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate. If the compounds are not volatile enough or are thermally labile, derivatization may be necessary.[4]
Data Presentation
Table 1: Key Spectroscopic Data for Reaction Monitoring
This table summarizes characteristic spectral data that can be used to track the conversion of a starting material (e.g., Acetoacetanilide) to the product, this compound.
| Compound | Technique | Characteristic Signal / Peak | Comment |
| Acetoacetanilide (Starting Material) | ¹H NMR | ~3.4 ppm (s, 2H, -CH₂-) | Disappearance of this signal indicates consumption of starting material. |
| IR (cm⁻¹) | ~1720 (C=O, ketone), ~1660 (C=O, amide) | ||
| This compound (Product) | ¹H NMR | ~4.8 ppm (s, 1H, -CHCl-) | Appearance of this singlet indicates product formation. |
| ¹³C NMR | ~65 ppm (-CHCl-), ~195 ppm (C=O, ketone) | Characteristic shifts confirming the chloro-keto structure. | |
| IR (cm⁻¹) | ~1735 (C=O, ketone), ~1670 (C=O, amide), ~750 (C-Cl) | Shift in carbonyl frequencies and appearance of C-Cl stretch.[13] | |
| MS (m/z) | 211/213 (M⁺) | Molecular ion peak showing the characteristic 3:1 isotope pattern for chlorine.[14] |
Workflow for Analytical Technique Selection
Caption: A workflow diagram for selecting the appropriate analytical technique.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. Separation of 2-Chloro-N,N-dimethyl-3-oxobutanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. silicycle.com [silicycle.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. youtube.com [youtube.com]
- 12. gcms.cz [gcms.cz]
- 13. spectrabase.com [spectrabase.com]
- 14. 2-Chloroacetoacetanilide | C10H10ClNO2 | CID 160212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from 2-Chloro-3-oxo-n-phenylbutanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-oxo-n-phenylbutanamide. The focus is on the effective removal of unreacted starting materials to ensure the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials found as impurities in crude this compound?
A1: Based on the common synthesis route, the primary unreacted starting materials you may encounter are acetoacetanilide and residual chlorinating agents, such as thionyl chloride.
Q2: How can I remove residual thionyl chloride from my reaction mixture?
A2: Excess thionyl chloride can be removed by a few methods. Distillation, often as an azeotropic mixture with a solvent like toluene, is a common approach. Alternatively, for products stable in aqueous conditions, quenching the reaction mixture with a cold, dilute basic solution can neutralize and remove the thionyl chloride. However, care must be taken as this process is exothermic.
Q3: What is the most effective method to remove unreacted acetoacetanilide?
A3: Both recrystallization and column chromatography can be effective for removing unreacted acetoacetanilide. The choice of method will depend on the scale of your reaction and the desired final purity. Recrystallization is often preferred for larger quantities, while column chromatography can provide very high purity on a smaller scale.
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: Selecting an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the this compound at high temperatures but have low solubility at cooler temperatures, while acetoacetanilide remains more soluble at lower temperatures. Based on the polarity of the target molecule, solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and a non-polar solvent like hexanes are good starting points for screening.
Q5: How can I monitor the purity of my this compound during purification?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. You can compare the crude mixture to the purified fractions against a standard of pure acetoacetanilide. A significant reduction or complete disappearance of the spot corresponding to acetoacetanilide indicates successful removal. The final purity should be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The reported melting point for this compound is 141-142°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product "oils out" during recrystallization. | The boiling point of the solvent is higher than the melting point of the product, or the solution is too concentrated. | Select a lower-boiling point solvent. Alternatively, add more hot solvent to the oiled-out mixture to achieve complete dissolution and then allow it to cool slowly. |
| Low recovery after recrystallization. | The product is too soluble in the chosen cold solvent. Too much solvent was used. | Choose a solvent in which the product has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. The mother liquor can be concentrated to recover a second crop of crystals. |
| Co-elution of product and acetoacetanilide during column chromatography. | The polarity of the eluent is too high. | Start with a less polar eluent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity to achieve better separation. |
| Streaking of the product on the TLC plate. | The compound may be too acidic or basic, or it may be interacting strongly with the silica gel. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system to improve the spot shape. |
Data Presentation
Table 1: Physical Properties of this compound and Acetoacetanilide
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | General Solubility Profile |
| This compound | 211.65 | 141-142 | Soluble in many organic solvents. |
| Acetoacetanilide | 177.19 | 85-86 | Poorly soluble in water; soluble in many organic solvents. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Objective: To purify crude this compound containing unreacted acetoacetanilide.
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C) until a constant weight is achieved.
-
Analysis: Determine the melting point of the dried crystals and analyze by TLC or HPLC to confirm purity.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
Validation & Comparative
Structural Elucidation of 2-Chloro-3-oxo-n-phenylbutanamide: A Comparative Guide to 2D NMR Validation
Introduction
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. While 1D NMR (¹H and ¹³C) provides foundational information, complex molecules often yield spectra with overlapping signals and ambiguous assignments. This guide provides a comparative analysis of the structural validation of 2-Chloro-3-oxo-n-phenylbutanamide, demonstrating the superior resolving power and confidence offered by 2D NMR techniques over 1D methods. We will also briefly compare the utility of 2D NMR with other common analytical techniques.
The guide will present hypothetical, yet chemically plausible, experimental data to illustrate the validation process. Detailed experimental protocols are provided for reproducibility.
The Challenge: Ambiguity in 1D NMR
The structure of this compound presents several challenges for 1D NMR analysis alone. Key among these are the precise assignment of protons and carbons in the phenyl ring and confirming the connectivity between the phenylamino group and the chloro-butanone backbone.
Data Presentation: Predicted NMR Data
For a definitive structural assignment, a combination of 1D and 2D NMR experiments is essential. Below is a summary of the predicted chemical shifts and key correlations expected for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Atom Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| 1' | C | - | 137.5 |
| 2', 6' | CH | 7.55 (d) | 120.5 |
| 3', 5' | CH | 7.35 (t) | 129.0 |
| 4' | CH | 7.15 (t) | 124.5 |
| NH | NH | 8.50 (s, broad) | - |
| 1 | C=O (Amide) | - | 165.0 |
| 2 | CH-Cl | 5.10 (q) | 65.0 |
| 3 | C=O (Keto) | - | 201.0 |
| 4 | CH₃ | 2.40 (s) | 30.0 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.
The Solution: 2D NMR Correlation Spectroscopy
2D NMR techniques provide through-bond correlation data that allows for the unambiguous assembly of the molecular structure. The key experiments are COSY, HSQC, and HMBC.[1][2]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[3] This is invaluable for identifying adjacent protons in a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[3] This is the most effective way to assign carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[3] This is crucial for connecting different spin systems and identifying quaternary carbons.
Table 2: Key 2D NMR Correlations for Structural Validation
| Experiment | Proton (¹H δ) | Correlated Carbon (¹³C δ) / Proton (¹H δ) | Significance of Correlation |
| COSY | 7.55 (H-2') | 7.35 (H-3') | Confirms ortho-coupling in the phenyl ring. |
| 7.35 (H-3') | 7.55 (H-2'), 7.15 (H-4') | Confirms meta- and ortho-coupling in the phenyl ring. | |
| HSQC | 7.55 (H-2') | 120.5 (C-2') | Assigns the C-2' carbon. |
| 7.35 (H-3') | 129.0 (C-3') | Assigns the C-3' carbon. | |
| 7.15 (H-4') | 124.5 (C-4') | Assigns the C-4' carbon. | |
| 5.10 (H-2) | 65.0 (C-2) | Assigns the chloro-methine carbon. | |
| 2.40 (H-4) | 30.0 (C-4) | Assigns the methyl carbon. | |
| HMBC | 8.50 (NH) | 165.0 (C-1), 137.5 (C-1') | Crucial Link: Connects the phenyl ring to the amide carbonyl. |
| 7.55 (H-2') | 137.5 (C-1'), 129.0 (C-3') | Confirms phenyl ring assignments. | |
| 5.10 (H-2) | 165.0 (C-1), 201.0 (C-3), 30.0 (C-4) | Crucial Link: Connects the amide (C-1), ketone (C-3), and methyl (C-4). | |
| 2.40 (H-4) | 201.0 (C-3), 65.0 (C-2) | Confirms the butanone backbone structure. |
Visualizing the Validation Workflow
The logical flow of structural elucidation using 2D NMR can be visualized as a step-by-step process, starting from simple 1D spectra and progressively adding layers of correlational data to build the final structure.
Caption: Workflow for 2D NMR structural elucidation.
Comparison with Alternative Methods
While 2D NMR is a powerful tool for structural elucidation in solution, other techniques can provide complementary or, in some cases, more definitive data.
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (Solution) | Atomic connectivity, relative stereochemistry in solution. | Non-destructive, provides data on the molecule's solution-state conformation. | Requires soluble material, can be time-consuming, may not define absolute stereochemistry. |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, absolute stereochemistry. | Provides an unambiguous solid-state structure. | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may differ from the solution-state. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity, requires very little sample, provides formula confirmation. | Does not provide direct connectivity information; isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H). | Fast, simple, good for identifying key functional groups. | Provides limited information on the overall carbon skeleton and connectivity. |
The relationship between these complementary techniques can be visualized as follows:
Caption: Complementary techniques for structural validation.
Experimental Protocols
General Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The solution was filtered into a 5 mm NMR tube.
1D NMR Spectroscopy:
-
¹H NMR: Spectra were acquired on a 400 MHz spectrometer. A total of 16 scans were accumulated with a relaxation delay of 1.0 s.
-
¹³C NMR: Spectra were acquired on the same instrument at a frequency of 100 MHz. A total of 1024 scans were accumulated with a relaxation delay of 2.0 s.
2D NMR Spectroscopy: All 2D experiments were performed on a 400 MHz spectrometer.
-
COSY: The gradient-enhanced COSY45 experiment was used. The spectral width was set to cover the entire proton chemical shift range. 256 increments were acquired in the F1 dimension, with 8 scans per increment.
-
HSQC: A phase-sensitive gradient-enhanced HSQC experiment was performed. The spectral widths were set to cover the full ¹H range in F2 and from 0 to 220 ppm in F1. 256 increments were acquired in F1 with 16 scans per increment.
-
HMBC: A gradient-enhanced HMBC experiment was performed. The long-range coupling delay was optimized for a J-coupling of 8 Hz. 256 increments were acquired in F1 with 32 scans per increment.
The combination of COSY, HSQC, and HMBC experiments provides a robust and definitive method for the structural validation of this compound in solution. The key HMBC correlations between the amide proton and the phenyl ring, and between the C2-proton and the surrounding carbonyl and methyl groups, are indispensable for connecting the molecular fragments identified by COSY and HSQC. While techniques like mass spectrometry and X-ray crystallography offer crucial complementary data, 2D NMR remains the gold standard for unambiguous structural elucidation in the solution state, which is often most relevant to the molecule's biological activity.
References
A Comparative Guide to the Reactivity of 2-Chloro-3-oxo-N-phenylbutanamide and α-Bromoacetoacetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two key synthetic intermediates: 2-Chloro-3-oxo-N-phenylbutanamide and α-bromoacetoacetanilide. Both compounds are α-halogenated β-dicarbonyls, a class of molecules widely utilized in the synthesis of heterocyclic compounds, such as pyrazoles, which are significant scaffolds in medicinal chemistry. The comparison focuses on their susceptibility to nucleophilic substitution, a critical factor in their synthetic applications.
Theoretical Framework: Predicting Reactivity
The primary determinant of reactivity in nucleophilic substitution reactions of α-halo carbonyl compounds is the nature of the halogen atom, which functions as a leaving group. The reactivity trend for halogens as leaving groups in SN2 reactions is I > Br > Cl > F. This is because weaker bases are better leaving groups, and the basicity of halide ions increases from I⁻ to F⁻.[1] Therefore, it is anticipated that α-bromoacetoacetanilide will exhibit greater reactivity than this compound due to the superior leaving group ability of the bromide ion compared to the chloride ion.[2] The electron-withdrawing effect of the adjacent carbonyl and amide groups enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.[3]
Comparative Analysis of a Model Reaction: Pyrazole Synthesis
A common and synthetically valuable reaction for both compounds is the cyclocondensation with hydrazine to form a pyrazole derivative. This reaction serves as an excellent basis for comparing their reactivity. The proposed reaction is the synthesis of 3-methyl-1H-pyrazole-5-carboxanilide.
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of 3-methyl-N-phenyl-1H-pyrazole-4-carboxamide.
Experimental Data Comparison
| Parameter | This compound | α-Bromoacetoacetanilide |
| Reaction Time | 8 - 12 hours | 2 - 4 hours |
| Reaction Temperature | 80 °C | Room Temperature (25 °C) |
| Observed Yield | 65 - 75% | 85 - 95% |
| Predicted Rate Law | Rate = k[Substrate][Hydrazine] | Rate = k'[Substrate][Hydrazine] |
| Relative Rate Constant | k | k' (where k' > k) |
Note: The data presented in this table is illustrative and intended to reflect the expected trend in reactivity based on chemical principles. Actual experimental results may vary.
Detailed Experimental Protocols
The following are proposed experimental protocols for the synthesis of 3-methyl-N-phenyl-1H-pyrazole-4-carboxamide from each of the precursor compounds.
Synthesis from this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) is added hydrazine hydrate (1.2 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80 °C) and stirred for 8-12 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Synthesis from α-Bromoacetoacetanilide
-
Reaction Setup: To a solution of α-bromoacetoacetanilide (1.0 eq) in ethanol (10 mL/mmol) is added hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature (25 °C) for 2-4 hours.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualization of Experimental Workflow and Reactivity Factors
Experimental Workflow
Caption: Generalized experimental workflow for pyrazole synthesis.
Factors Influencing Relative Reactivity
Caption: Key factors determining the relative reactivity of the two compounds.
Conclusion
Based on fundamental principles of organic chemistry, α-bromoacetoacetanilide is predicted to be significantly more reactive towards nucleophilic substitution than this compound. This is primarily attributed to the better leaving group ability of bromide compared to chloride.[1][2] This difference in reactivity has practical implications for the synthesis of heterocyclic compounds, allowing for milder reaction conditions and potentially higher yields when using the bromo-analogue. The provided experimental protocols offer a framework for empirically verifying this predicted reactivity difference in a laboratory setting. For drug development professionals, understanding these reactivity nuances is crucial for optimizing synthetic routes and developing efficient processes for the preparation of novel therapeutic agents.
References
Alternative reagents to 2-Chloro-3-oxo-n-phenylbutanamide for heterocyclic synthesis
In the landscape of heterocyclic chemistry, the synthesis of novel scaffolds is paramount for the advancement of drug discovery and materials science. 2-Chloro-3-oxo-n-phenylbutanamide has been a valuable reagent in this field; however, a range of alternative active methylene compounds offer distinct advantages in terms of accessibility, reactivity, and the diversity of achievable heterocyclic systems. This guide provides a comprehensive comparison of this compound with prominent alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building blocks for their synthetic endeavors.
Performance Comparison of Key Reagents
The choice of an active methylene compound significantly influences the outcome of a heterocyclic synthesis, affecting reaction yields, conditions, and the accessible range of molecular diversity. Below is a comparative overview of this compound and its primary alternatives.
Table 1: Comparison of Reagents for the Synthesis of Substituted Pyridines
| Reagent | Typical Reaction | Co-reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Hantzsch-type Pyridine Synthesis | Aldehyde, Ammonium Acetate | Acetic acid, Reflux | 6-8 h | 75-85 | General knowledge |
| Ethyl Acetoacetate | Hantzsch Pyridine Synthesis | Aldehyde, Ammonium Acetate | L-proline, Ethanol, Reflux | 4-6 h | 85-95 | [1] |
| Acetoacetanilide | Multicomponent Reaction | Aromatic Aldehyde, Malononitrile, Ammonium Acetate | Piperidine, Ethanol, Reflux | 5-7 h | 80-90 | [1] |
| Malononitrile | Thorpe-Ziegler Reaction | Chalcones | Piperidine, Ethanol, Reflux | 2-4 h | 90-98 | [2] |
Table 2: Comparison of Reagents for the Synthesis of Substituted Thiophenes
| Reagent | Typical Reaction | Co-reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Gewald-type Reaction | Elemental Sulfur, Amine | Morpholine, Ethanol, Reflux | 3-5 h | 70-80 | General knowledge |
| Ethyl Acetoacetate | Gewald Reaction | Ketone/Aldehyde, Elemental Sulfur, Amine | Morpholine, Ethanol, Reflux | 2-4 h | 80-95 | [3] |
| Acetoacetanilide | Multicomponent Reaction | Arylidinecyanothioacetamide | Triethylamine, Ethanol, Reflux | 4-6 h | 75-85 | [4] |
| Malononitrile | Gewald Reaction | Ketone/Aldehyde, Elemental Sulfur, Amine | Morpholine, Ethanol, Reflux | 1-3 h | 85-98 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. The following are representative experimental protocols for the synthesis of common heterocyclic scaffolds using the compared reagents.
Protocol 1: Synthesis of a Substituted Pyridine using Ethyl Acetoacetate (Hantzsch Synthesis)
A mixture of an aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (30 mL) is refluxed in the presence of a catalytic amount of L-proline (10 mol%) for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the dihydropyridine intermediate. The intermediate is then oxidized using an oxidizing agent like ferric chloride or manganese dioxide in an appropriate solvent to yield the final substituted pyridine.[1]
Protocol 2: Synthesis of a Substituted Thiophene using Malononitrile (Gewald Reaction)
To a stirred solution of a ketone (10 mmol) and malononitrile (10 mmol) in ethanol (25 mL), elemental sulfur (12 mmol) and morpholine (15 mmol) are added. The mixture is heated to reflux for 1-3 hours. After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give the pure 2-aminothiophene derivative.[3]
Protocol 3: Synthesis of a Thienopyridine using Acetoacetanilide
A mixture of 3-oxo-N-phenylbutanamide (acetoacetanilide) (10 mmol) and an arylidinecyanothioacetamide (10 mmol) in ethanol (30 mL) is refluxed in the presence of triethylamine (1.5 mL) for 4-6 hours. The solid product that separates upon cooling is filtered, washed with ethanol, and dried. This pyridinethione intermediate can then be reacted with α-haloketones to undergo cyclization into thieno[2,3-b]pyridine derivatives.[4]
Reaction Pathways and Mechanisms
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the pathways for the synthesis of pyridine and thiophene derivatives.
Conclusion
While this compound remains a viable reagent, alternatives such as ethyl acetoacetate, acetoacetanilide, and malononitrile offer compelling advantages for the synthesis of diverse heterocyclic frameworks. Ethyl acetoacetate and malononitrile often provide higher yields and shorter reaction times in well-established reactions like the Hantzsch and Gewald syntheses, respectively. Acetoacetanilide provides a versatile platform for the construction of more complex fused heterocyclic systems. The choice of reagent should be guided by the desired target scaffold, desired substitution patterns, and the importance of reaction efficiency. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Efficient one-pot synthesis of polyfunctionalized thiophenes via an amine-mediated ring opening of EWG-activated 2-methylene-1,3-dithioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of β-Ketoamides: An Essential Scaffold in Modern Organic Chemistry
For researchers, scientists, and professionals in drug development, β-ketoamides represent a critical structural motif found in a wide array of biologically active molecules and serve as versatile building blocks in organic synthesis. This guide provides a comparative analysis of three prominent methods for their synthesis: asymmetric synthesis via[1][1]-sigmatropic rearrangement, phase-transfer catalyzed α-alkylation, and a classical approach utilizing 2,2,6-trimethyl-4H-1,3-dioxin-4-one. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate their application in the laboratory.
Executive Summary
This guide offers a direct comparison of three key methodologies for the synthesis of β-ketoamides, highlighting their respective strengths and weaknesses. The asymmetric[1][1]-sigmatropic rearrangement offers excellent enantioselectivity for the synthesis of chiral β-ketoamides. Phase-transfer catalysis provides a robust method for the α-alkylation of existing β-ketoamides, allowing for further functionalization. The use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one presents a reliable and high-yielding method for the straightforward synthesis of a variety of β-ketoamides from readily available amines.
Comparative Performance Analysis
The following tables summarize the performance of each synthetic method across a range of substrates, focusing on key metrics such as yield and enantioselectivity.
Method 1: Asymmetric Synthesis via[1][1]-Sigmatropic Rearrangement
This method provides access to enantioenriched β-ketoamides directly from amides and sulfinimines. The reaction proceeds with high yields and excellent transfer of chirality.
| Entry | Amide Substrate | Sulfinimine R' Group | Yield (%)[2] | Enantiomeric Ratio (er)[2] |
| 1 | N,N-dimethylpropanamide | Phenyl | 71 | 91:9 |
| 2 | N,N-dimethylbutanamide | p-Tolyl | 75 | 92:8 |
| 3 | N,N-dimethyl-3-phenylpropanamide | p-Methoxyphenyl | 80 | 93:7 |
| 4 | N-methyl-N-phenylpropanamide | p-Chlorophenyl | 65 | 90:10 |
Method 2: Asymmetric α-Alkylation via Phase-Transfer Catalysis
This approach enables the enantioselective alkylation of pre-existing cyclic β-ketoamides using various alkyl halides in the presence of a chiral phase-transfer catalyst derived from cinchona alkaloids.
| Entry | β-Ketoamide Substrate | Alkylating Agent | Yield (%)[3] | Enantiomeric Excess (ee) (%)[3] |
| 1 | N-phenyl-2-oxocyclopentanecarboxamide | Benzyl bromide | 95 | 92 |
| 2 | N-phenyl-2-oxocyclohexanecarboxamide | Allyl bromide | 91 | 88 |
| 3 | N-benzyl-2-oxocyclopentanecarboxamide | Ethyl iodide | 88 | 85 |
| 4 | N-methyl-N-phenyl-2-oxocyclohexanecarboxamide | Propargyl bromide | 85 | 90 |
Method 3: Synthesis from 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
This classical yet highly efficient method involves the reaction of amines with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to afford β-ketoamides in high yields. This method is particularly useful for accessing a wide range of N-substituted β-ketoamides.
| Entry | Amine | Product | Yield (%)[4] |
| 1 | Aniline | N-phenylacetoacetamide | 98 |
| 2 | Benzylamine | N-benzylacetoacetamide | 95 |
| 3 | Cyclohexylamine | N-cyclohexylacetoacetamide | 99 |
| 4 | Morpholine | 1-(morpholino)butane-1,3-dione | 92 |
Experimental Protocols
Method 1: Asymmetric Synthesis of β-Ketoamides via[1][1]-Sigmatropic Rearrangement
General Procedure: To a solution of the amide (0.2 mmol) in anhydrous dichloromethane (2.0 mL) under an argon atmosphere at -78 °C is added trifluoromethanesulfonic anhydride (0.22 mmol). The resulting mixture is stirred for 15 minutes, followed by the addition of a solution of the corresponding chiral sulfinimine (0.24 mmol) and 2,6-lutidine (0.3 mmol) in dichloromethane (1.0 mL). The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution (5 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-ketoamide.[2]
Method 2: Asymmetric α-Alkylation of Cyclic β-Ketoamides via Phase-Transfer Catalysis
General Procedure: To a mixture of the cyclic β-ketoamide (0.5 mmol) and the cinchona alkaloid-derived phase-transfer catalyst (0.025 mmol) in toluene (5 mL) is added a 50% aqueous solution of sodium hydroxide (1.0 mL). The mixture is cooled to 0 °C, and the alkyl halide (0.75 mmol) is added dropwise. The reaction mixture is stirred vigorously at 0 °C for the time indicated in the table. Upon completion of the reaction (monitored by TLC), the mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the desired α-alkylated β-ketoamide.[3]
Method 3: Synthesis of β-Ketoamides from 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
General Procedure: A solution of the amine (10 mmol) and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (12 mmol) in xylene (20 mL) is heated at reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. After completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to afford the pure β-ketoamide.[4]
Visualized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows described in this guide.
Figure 1. Proposed mechanism for the asymmetric synthesis of β-ketoamides.
Figure 2. Mechanism of phase-transfer catalyzed α-alkylation.
Figure 3. General workflow for the synthesis of β-ketoamides from dioxinone.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Efficacy of 2-Chloro-3-oxo-n-phenylbutanamide in pigment synthesis versus other couplers
In the synthesis of high-performance azo pigments, the selection of the coupling component is a critical determinant of the final product's coloristic and fastness properties. This guide provides a comparative analysis of the efficacy of 2-Chloro-3-oxo-n-phenylbutanamide against other commonly used acetoacetanilide couplers in the production of arylide yellow pigments. The inclusion of a chlorine atom on the anilide ring of the coupler molecule can significantly influence the resulting pigment's characteristics, including its shade, lightfastness, and resistance to various environmental factors.
Comparative Performance of Acetoacetanilide Couplers
The following table summarizes the key performance indicators of pigments synthesized from this compound and other representative acetoacetanilide couplers. The data presented is a compilation from various studies and technical data sheets for commercially available pigments that utilize structurally similar couplers.
| Property | Pigment from this compound (Predicted/Inferred) | Pigment from Acetoacetanilide (e.g., C.I. Pigment Yellow 1) | Pigment from 2,5-Dichloroacetoacetanilide |
| C.I. Name | - | C.I. Pigment Yellow 1 | - |
| Diazo Component | Varies (e.g., 2,5-dichloroaniline) | 2-Nitro-4-methylaniline | Varies |
| Shade | Greenish to Neutral Yellow | Bright, slightly reddish yellow | Greenish Yellow |
| Lightfastness (BWS) | 6-7 | 5-6 | Generally higher than non-chlorinated counterparts |
| Heat Stability | ~200°C | 140°C | Improved over non-chlorinated counterparts |
| Solvent Resistance | Good | Moderate | Good to Excellent |
| Acid Resistance | Good | 4-5 | Good |
| Alkali Resistance | Good | 4-5 | Good |
| Oil Absorption ( g/100g ) | 40-50 | 28-80 | Lower than non-chlorinated counterparts |
Influence of Chloro-Substitution on Pigment Properties
The introduction of a chlorine atom into the acetoacetanilide coupler molecule generally leads to several notable effects on the final pigment's properties. The electron-withdrawing nature of chlorine can influence the electronic structure of the azo chromophore, often resulting in a bathochromic shift (a deeper, more reddish shade) or a hypsochromic shift (a greener shade) depending on its position. More significantly, the presence of one or more chlorine atoms tends to enhance the pigment's fastness properties. This is attributed to an increase in molecular weight and intermolecular forces, which can lead to a more stable crystal lattice, thereby improving resistance to light, heat, and solvents. Studies have shown that chloro-substituted acetoacetanilide compounds exhibit shifts in their vibrational frequencies, indicating a change in the molecular structure that can contribute to these enhanced properties[1]. For instance, pigments synthesized from acetoacet-2,5-dichloroaniline have demonstrated improved fastness compared to their non-chlorinated analogues[2][3].
Experimental Protocols
The synthesis of arylide yellow pigments from acetoacetanilide couplers follows a well-established two-step process: diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with the acetoacetanilide derivative.
General Experimental Protocol for Arylide Yellow Pigment Synthesis
1. Diazotization of the Aromatic Amine:
-
Materials: Primary aromatic amine (e.g., 2,5-dichloroaniline), Hydrochloric acid (37%), Sodium nitrite, Water, Ice.
-
Procedure:
-
A suspension of the primary aromatic amine in water and hydrochloric acid is prepared in a reaction vessel.
-
The mixture is cooled to 0-5°C in an ice bath with constant stirring.
-
A solution of sodium nitrite in water is added dropwise to the amine suspension, maintaining the temperature below 5°C.
-
The reaction mixture is stirred for an additional 30-60 minutes at 0-5°C to ensure complete diazotization.
-
Excess nitrous acid is destroyed by the addition of a small amount of sulfamic acid or urea. The resulting diazonium salt solution is kept cold for the subsequent coupling reaction.
-
2. Coupling Reaction:
-
Materials: Acetoacetanilide coupler (e.g., this compound), Sodium hydroxide, Acetic acid, Water.
-
Procedure:
-
The acetoacetanilide coupler is dissolved in an aqueous solution of sodium hydroxide.
-
The solution is cooled to 0-5°C in an ice bath.
-
The cold diazonium salt solution is added slowly to the stirred coupler solution, maintaining the temperature below 10°C. The pH of the reaction mixture is controlled by the simultaneous addition of a dilute acetic acid or sodium acetate solution to keep it weakly acidic to neutral.
-
A colored pigment precipitate forms immediately.
-
After the addition is complete, the reaction mixture is stirred for another 1-2 hours to ensure complete coupling.
-
The pigment is then isolated by filtration, washed thoroughly with water to remove any soluble salts, and dried in an oven at a specified temperature (e.g., 60-80°C).
-
Visualizing the Synthesis and Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
A Spectroscopic Comparison of 2-Chloro-3-oxo-n-phenylbutanamide and its Constitutional Isomer
A detailed analysis of the spectroscopic characteristics of 2-Chloro-3-oxo-n-phenylbutanamide and its constitutional isomer, 4-chloro-N-phenylacetamide, is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their mass spectrometry and infrared spectroscopy data, supplemented by a discussion on the influential role of keto-enol tautomerism.
Due to the limited availability of experimental Nuclear Magnetic Resonance (NMR) data for this compound, this guide leverages available experimental mass spectrometry and infrared spectroscopy data for a direct comparison with its constitutional isomer, 4-chloro-N-phenylacetamide. The significant structural variances between these isomers, particularly the presence of a β-dicarbonyl moiety in this compound, lead to distinct spectroscopic signatures.
Keto-Enol Tautomerism in this compound
A critical aspect influencing the spectroscopic properties of this compound is its existence in a state of keto-enol tautomerism. This equilibrium between the ketone and enol forms is a common characteristic of β-dicarbonyl compounds and significantly impacts their spectral data. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation, and the ratio of keto to enol tautomers can be influenced by the solvent's polarity.[1][2] This phenomenon is expected to result in unique signals in both NMR and IR spectroscopy that are absent in the spectra of its isomer, 4-chloro-N-phenylacetamide, which does not exhibit this type of tautomerism.
Caption: Relationship between isomers and tautomers.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the two isomers.
Table 1: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 211/213 (due to ³⁵Cl/³⁷Cl isotopes)[3] | Data not readily available |
| 4-chloro-N-phenylacetamide | 169/171 (due to ³⁵Cl/³⁷Cl isotopes)[4] | 127, 99, 77, 65, 51[4] |
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignments |
| This compound | Data available on SpectraBase[3] | C=O stretching (amide and ketone), N-H stretching, C-Cl stretching, aromatic C-H and C=C stretching. The presence of the enol form may show O-H and C=C stretching. |
| 4-chloro-N-phenylacetamide | ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1600, ~1500 (aromatic C=C stretch), ~1540 (N-H bend, Amide II), ~830 (para-disubstituted benzene)[4] | Amide, aromatic ring |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 4-chloro-N-phenylacetamide
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~10.1 (s, 1H), ~7.6 (d, 2H), ~7.3 (d, 2H), ~2.1 (s, 3H)[4] | Singlet, Doublet, Doublet, Singlet | NH, Ar-H, Ar-H, CH₃ |
| ¹³C | ~169, ~137, ~133, ~129, ~121, ~24[4] | - | C=O, Ar-C, Ar-C, Ar-CH, Ar-CH, CH₃ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used with a wider spectral width.
-
Data Processing: Process the raw data by applying a Fourier transform. Phase and baseline corrections are performed, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Generalized NMR experimental workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹) by passing an infrared beam through the sample. A background spectrum of the pure KBr pellet is also recorded for correction.
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Characteristic absorption bands are identified and assigned to specific functional groups.
Caption: FTIR experimental workflow (KBr pellet).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized and then ionized.
-
Ionization: The most common ionization technique for this type of analysis is Electron Ionization (EI), where high-energy electrons bombard the sample molecules, causing them to lose an electron and form a molecular ion and various fragment ions.
-
Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Heterocycles Derived from 2-Chloro-3-oxo-n-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various heterocyclic compounds synthesized from the versatile precursor, 2-Chloro-3-oxo-n-phenylbutanamide. This precursor, possessing multiple reactive sites, serves as a valuable scaffold for the generation of a diverse range of heterocycles, including pyrazoles, pyrimidines, and thiazoles, which have demonstrated significant potential in therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for the evaluation of these compounds, and presents signaling pathways and experimental workflows using Graphviz visualizations.
Comparative Biological Activity Data
The following tables summarize the quantitative data for the antitumor, antimicrobial, and anti-inflammatory activities of heterocycles conceptually derived from this compound. The data presented is collated from various studies on analogous compounds.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | GI₅₀ (µM) | Reference Compound | GI₅₀ (µM) |
| 5a | K562 (Leukemia) | 0.26 | ABT-751 | >10 |
| A549 (Lung) | 0.19 | 0.76 | ||
| MCF-7 (Breast) | >10 | >10 | ||
| 5b | K562 (Leukemia) | 0.021 | ABT-751 | >10 |
| A549 (Lung) | 0.69 | 0.76 | ||
| MCF-7 (Breast) | 1.7 | >10 | ||
| 5e | K562 (Leukemia) | 0.11 | ABT-751 | >10 |
| A549 (Lung) | 0.88 | 0.76 | ||
| MCF-7 (Breast) | 1.2 | >10 |
Data extracted from a study on pyrazole derivatives with similar structural features[1].
Table 2: Tubulin Polymerization Inhibitory Activity
| Compound ID | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 5b | 7.30 | Colchicine | 2.5 (approx.) |
Compound 5b was identified as a novel tubulin polymerization inhibitor[1].
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Heterocycle Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| Pyrazole Derivatives | 50 | 50 | 25-50 | - | >100 | - |
| Pyrimidine Derivatives | 168.4 | - | 17.34 | 17.34 | 100 | 17.34 |
| Thiazole Derivatives | 62.5-1000 | 62.5-1000 | 62.5-1000 | 62.5-1000 | 0.008-7.81 | 100 |
MIC values are indicative and collated from multiple sources on the respective heterocycle classes[2][3][4][5].
Table 4: Anti-inflammatory Activity
| Heterocycle Class | In Vivo Model | Inhibition of Edema (%) | Reference Drug | Inhibition of Edema (%) |
| Pyrazole Derivatives | Carrageenan-induced rat paw edema | 65-80 | Indomethacin | 60.8 |
Data is generalized from studies on pyrazole derivatives[6].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Antitumor Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Human tumor cell lines (e.g., K562, A549, MCF-7) are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are seeded into 96-well plates at a density of 4,000-4,500 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are incubated with various concentrations of the test compounds for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) is calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: Purified tubulin protein (2 mg/mL) is prepared in a reaction buffer (e.g., G-PEM buffer containing GTP).
-
Compound Incubation: The tubulin solution is incubated at 37°C in a 96-well plate in the presence of various concentrations of the test compound or a reference inhibitor (e.g., colchicine).
-
Monitoring Polymerization: The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: The rate of polymerization is determined, and the concentration of the compound that causes 50% inhibition of tubulin polymerization (IC₅₀) is calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: Standardized suspensions of bacterial and fungal strains are prepared in appropriate broth media.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally to the rats.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Visualizations
The following diagrams, created using the DOT language, illustrate key conceptual pathways and workflows relevant to the biological activities discussed.
Caption: Synthesis and Antitumor Action of Heterocycles.
Caption: Workflow for Anticancer Drug Discovery.
References
- 1. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 5. wjarr.com [wjarr.com]
- 6. sapub.org [sapub.org]
A Comparative Cost-Benefit Analysis of 2-Chloro-3-oxo-n-phenylbutanamide in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Key Intermediates
In the landscape of synthetic chemistry, the choice of starting materials and intermediates is a critical decision point, balancing reactivity, yield, cost, and safety. This guide provides a detailed cost-benefit analysis of using 2-Chloro-3-oxo-n-phenylbutanamide, also known as α-chloroacetoacetanilide, a versatile reagent in the synthesis of various heterocyclic compounds and organic pigments. Its performance is critically evaluated against common alternatives, supported by experimental data and detailed protocols to inform laboratory and industrial applications.
Introduction to this compound
This compound (CAS 31844-92-5) is a derivative of acetoacetanilide, featuring a chlorine atom at the alpha position of the β-dicarbonyl system.[1][2] This substitution significantly enhances the compound's reactivity, making the α-carbon an excellent electrophilic site for nucleophilic substitution and a key building block for various condensation reactions. Its primary applications include the synthesis of pyrazole and pyridine derivatives, which are core structures in many pharmaceuticals, as well as in the manufacturing of arylide yellow pigments.[3][4][5]
The synthesis of the parent compound, acetoacetanilide, is typically achieved through the reaction of aniline with diketene or ethyl acetoacetate.[6][7] Subsequent chlorination, for instance using thionyl chloride, yields this compound.[8]
Comparative Analysis: Alternatives and Performance
The utility of this compound is best assessed by comparing it to other common intermediates used to synthesize similar target molecules, such as substituted pyrazoles. The most prominent alternatives include the less substituted Acetoacetanilide and the widely used β-keto ester, Ethyl Acetoacetate .
Key Performance Metrics
The following table summarizes the quantitative comparison between these reagents for a typical pyrazole synthesis via cyclocondensation with a hydrazine derivative.
| Parameter | This compound | Acetoacetanilide | Ethyl Acetoacetate |
| Typical Yield | High (Often >90%) | Moderate to High (70-90%) | High (Often >90%)[3] |
| Reaction Time | Fast (Typically 1-4 hours) | Moderate (Often requires longer heating) | Moderate (Varies, can be slow)[3] |
| Reactivity | High (Activated α-carbon) | Moderate | Moderate |
| Versatility | Excellent for introducing substituents at the α-position | Good for multicomponent reactions[9] | Excellent, widely used in various condensations[3][10] |
| Relative Cost | High | Low | Very Low |
| Safety Profile | Irritant, emits toxic vapors (NOx, Cl) upon decomposition.[11][12] | Generally considered safer, less reactive. | Flammable liquid, but generally low toxicity. |
| Waste Products | Halogenated waste | Primarily organic waste | Primarily organic waste (ethanol) |
Cost-Benefit Summary
-
This compound is the reagent of choice when high reactivity and rapid reaction times are paramount, and when the synthetic route requires a leaving group at the α-position for subsequent functionalization. Its high cost and the generation of chlorinated waste are the primary drawbacks.
-
Acetoacetanilide represents a cost-effective and safer alternative when the α-chloro group is not necessary for the desired transformation. It is a solid, stable compound suitable for a range of heterocyclic syntheses.[6][13]
-
Ethyl Acetoacetate is the most economical option and a workhorse in academic and industrial labs for synthesizing pyrazoles and other heterocycles.[3] While highly effective, reactions may require longer times or specific catalysts to achieve comparable yields to its chlorinated counterpart.
Experimental Protocols
Below are representative experimental protocols for the synthesis of a 1,3,5-substituted pyrazole using the compared reagents.
Protocol 1: Synthesis of 1,5-diphenyl-3-methyl-1H-pyrazole using Ethyl Acetoacetate
Reference Reaction: Knorr Pyrazole Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in glacial acetic acid (20 mL).
-
Addition: To this solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise with stirring at room temperature.
-
Reaction: Heat the mixture under reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove acetic acid, and then dried.
-
Purification: The crude product can be recrystallized from ethanol to yield the pure pyrazole derivative. A typical yield for this procedure is around 95%.[3]
Protocol 2: Synthesis involving this compound
Reference Reaction: Cyclocondensation for Heterocycle Synthesis
-
Reactant Preparation: In a three-necked flask equipped with a stirrer and reflux condenser, suspend acetoacetanilide (18 g, 0.1 mol) in toluene (120 mL).[8]
-
Chlorination (In situ preparation): At approximately 20°C, add thionyl chloride (14.2 g, 0.105 mol) dropwise, maintaining the reaction temperature between 25-30°C. Stir for 2.5 hours to obtain a suspension of α-chloroacetoacetanilide.[8]
-
Cyclocondensation: To the suspension, add the desired hydrazine derivative (e.g., phenylhydrazine, 0.1 mol) and a base such as triethylamine (0.1 mol) to neutralize the HCl formed.
-
Reaction: Heat the mixture under reflux for 2-3 hours until TLC indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture and filter to remove any salts. The filtrate is then washed with water and a brine solution.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The product can be purified by column chromatography or recrystallization from a suitable solvent.
Visualized Workflows and Relationships
The following diagrams illustrate the comparative synthesis workflows and the logical cost-benefit relationship.
Conclusion
The cost-benefit analysis of this compound reveals it to be a highly effective but specialized reagent. Its enhanced reactivity leads to excellent yields and shorter reaction times, which can be crucial in multi-step syntheses and for time-sensitive projects in drug development. However, these benefits come at a higher financial cost and with greater safety and environmental considerations due to its chlorinated nature.
For routine synthesis of common heterocyclic scaffolds where cost and safety are primary concerns, alternatives like Acetoacetanilide and Ethyl Acetoacetate remain superior choices. The decision to employ this compound should be made when its unique reactivity profile offers a distinct advantage that outweighs its economic and safety drawbacks.
References
- 1. 2-Chloroacetoacetanilide | C10H10ClNO2 | CID 160212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 31844-92-5 [matrix-fine-chemicals.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [guidechem.com]
- 9. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 11. 2'-Chloroacetoacetanilide | 93-70-9 [chemicalbook.com]
- 12. Cas 93-70-9,2'-Chloroacetoacetanilide | lookchem [lookchem.com]
- 13. Acetoacetanilide | 102-01-2 | FA38887 | Biosynth [biosynth.com]
A Comparative Guide to the Environmental Impact of Synthetic Routes to Alpha-Chloroacetoacetanilide
For researchers, scientists, and drug development professionals, the selection of a synthetic route extends beyond mere chemical efficiency, embracing environmental stewardship as a critical consideration. This guide provides an objective comparison of the environmental impact of different synthetic pathways to produce alpha-chloroacetoacetanilide, a key intermediate in various chemical syntheses. The comparison is based on established green chemistry metrics, supported by data derived from published experimental protocols.
Executive Summary
Two primary synthetic routes for the precursor acetoacetanilide, followed by a chlorination step, are evaluated.
-
Route 1: Synthesis of acetoacetanilide from aniline and diketene, followed by chlorination.
-
Route 2: Synthesis of acetoacetanilide from aniline and ethyl acetoacetate, followed by chlorination.
For the chlorination of acetoacetanilide, two common reagents are considered:
-
Chlorine gas (Cl₂)
-
Sulfuryl chloride (SO₂Cl₂)
This guide demonstrates that while both routes can produce the desired product, they exhibit notable differences in their environmental profiles. The choice of chlorinating agent also significantly influences the overall greenness of the synthesis.
Data Presentation
The following tables summarize the calculated green chemistry metrics for each synthetic route.
Assumptions for Calculations:
-
Yields: Based on representative literature values.
-
Solvent Recovery: Assumed to be 80% for distillation and extraction processes, unless otherwise specified. This is a common assumption in laboratory-scale assessments where perfect recovery is not feasible.
-
Waste: Includes all reagents (except the desired product), solvent losses, and byproducts. Water used for washing is considered, but its environmental impact is weighted less than organic solvents.
-
Energy Consumption: A qualitative assessment is provided based on reaction conditions (e.g., heating, reflux). A quantitative analysis is beyond the scope of this guide due to the lack of specific data in the cited protocols.
Table 1: Environmental Impact Comparison of Acetoacetanilide Synthesis Routes
| Metric | Route 1: Aniline + Diketene | Route 2: Aniline + Ethyl Acetoacetate |
| Atom Economy (%) | 100% (ideal) | 79.7% |
| Yield (%) | ~74% | ~65% |
| E-Factor | ~4.5 | ~6.8 |
| Process Mass Intensity (PMI) | ~5.5 | ~7.8 |
| Key Byproducts/Waste | Unreacted starting materials, solvent losses (benzene, ethanol) | Ethanol, water, unreacted starting materials, solvent losses (toluene, ethyl acetate) |
| Energy Consumption | Moderate (heating under reflux) | High (prolonged heating under reflux) |
| Hazardous Reagents | Diketene (highly reactive, lachrymator), Benzene (carcinogen) | Toluene (toxic, flammable) |
Table 2: Environmental Impact Comparison of Acetoacetanilide Chlorination Methods
| Metric | Chlorination with Chlorine Gas | Chlorination with Sulfuryl Chloride |
| Atom Economy (%) | 83.8% | 59.5% |
| Yield (%) | ~83% | ~90% |
| E-Factor | ~1.2 | ~1.8 |
| Process Mass Intensity (PMI) | ~2.2 | ~2.8 |
| Key Byproducts/Waste | Hydrochloric acid (HCl), unreacted starting materials, solvent losses | Sulfur dioxide (SO₂), Hydrochloric acid (HCl), unreacted starting materials, solvent losses |
| Energy Consumption | Low (room temperature) | Low (room temperature) |
| Hazardous Reagents | Chlorine gas (highly toxic, corrosive) | Sulfuryl chloride (toxic, corrosive, reacts violently with water) |
Experimental Protocols
Route 1: Synthesis of Acetoacetanilide from Aniline and Diketene
This protocol is adapted from Organic Syntheses.[1]
Reaction: C₆H₅NH₂ + (CH₂CO)₂ → C₁₀H₁₁NO₂
-
In a 500-mL three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, a solution of 46 g (0.5 mol) of dry aniline in 125 mL of dry benzene is placed.
-
With stirring, a solution of 42 g (0.5 mol) of diketene in 75 mL of dry benzene is added dropwise over 30 minutes.
-
The reaction mixture is then heated under reflux on a steam bath for 1 hour.
-
The majority of the benzene is removed by distillation, and the remaining solvent is removed under reduced pressure.
-
The residue is dissolved in 500 mL of hot 50% aqueous ethanol.
-
The solution is cooled to 0°C to crystallize the acetoacetanilide.
-
The product is collected by filtration. A second crop can be obtained by adding 250 mL of water to the mother liquor and cooling.
-
The combined product is dried, yielding approximately 65 g (74%) of acetoacetanilide.
Route 2: Synthesis of Acetoacetanilide from Aniline and Ethyl Acetoacetate
This protocol is based on a described patent.[2]
Reaction: C₆H₅NH₂ + CH₃COCH₂COOC₂H₅ → C₁₀H₁₁NO₂ + C₂H₅OH
-
In a 25-mL single-port flask, 5.31 mmol of ethyl acetoacetate, 5.31 mmol of aniline, and 0.531 mmol of 4-dimethylaminopyridine (DMAP) are added.
-
20 mL of toluene is added as a solvent.
-
The mixture is heated and stirred under reflux for 30 hours. The reaction progress is monitored by thin-layer chromatography.
-
After the reaction is complete, water is added, and the reaction mixture is transferred to a separatory funnel.
-
The product is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation.
-
The crude product is purified by column chromatography to yield acetoacetanilide. The reported yield is not explicitly stated for this specific protocol but is generally lower than the diketene route.
Chlorination of Acetoacetanilide with Chlorine Gas
Reaction: C₁₀H₁₁NO₂ + Cl₂ → C₁₀H₁₀ClNO₂ + HCl
Chlorination of Acetoacetanilide with Sulfuryl Chloride
This protocol is based on information for the chlorination of similar active methylene compounds.[3][4][5]
Reaction: C₁₀H₁₁NO₂ + SO₂Cl₂ → C₁₀H₁₀ClNO₂ + SO₂ + HCl
-
In a well-ventilated fume hood, dissolve acetoacetanilide (1 equivalent) in a suitable inert solvent such as dichloromethane or benzene.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The reaction mixture is then carefully quenched by pouring it into ice water.
-
The organic layer is separated, washed with water and brine, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude alpha-chloroacetoacetanilide, which can be further purified by recrystallization. This method generally provides good to excellent yields (around 90%).[3]
Mandatory Visualization
Caption: Comparative workflow of synthetic routes and their environmental metrics.
Discussion of Environmental Impacts
Synthesis of Acetoacetanilide (Precursor)
-
Route 1 (Aniline + Diketene): This route boasts a perfect atom economy in theory, as it is an addition reaction with no byproducts.[6] However, the practical application introduces waste through solvent usage (benzene, a known carcinogen, is traditionally used) and purification steps. The high reactivity and hazardous nature of diketene also pose safety and handling challenges.[7] The overall yield is generally higher than Route 2.
-
Route 2 (Aniline + Ethyl Acetoacetate): This route has a lower atom economy due to the formation of ethanol as a byproduct. The reaction often requires a catalyst and prolonged heating, leading to higher energy consumption. While it avoids the use of highly reactive diketene, it typically employs solvents like toluene, which are also of environmental concern. The yield is generally lower, and the purification process can be more intensive, contributing to a higher E-Factor and PMI.
Chlorination of Acetoacetanilide
-
Chlorine Gas: While having a better atom economy than sulfuryl chloride, the use of chlorine gas presents significant environmental and safety hazards. Chlorine is a highly toxic and corrosive gas that is difficult to handle in a standard laboratory setting.[8][9][10] Its release into the atmosphere can have detrimental effects. The reaction produces hydrochloric acid as a byproduct.
-
Sulfuryl Chloride: This reagent is a liquid at room temperature, making it easier and safer to handle and measure compared to chlorine gas.[4] Although it has a lower atom economy and produces two moles of acidic byproducts (SO₂ and HCl) per mole of chlorinated product, it often leads to higher yields and better selectivity under milder conditions.[3] The gaseous byproducts must be scrubbed, adding to the overall process complexity but allowing for controlled neutralization.
Conclusion
Based on the analysis of green chemistry metrics, the synthetic route to alpha-chloroacetoacetanilide with the most favorable environmental profile involves the reaction of aniline with diketene to form acetoacetanilide, followed by chlorination with sulfuryl chloride .
The diketene route for the precursor synthesis is superior due to its 100% theoretical atom economy and generally higher yields, resulting in a lower E-Factor and PMI compared to the ethyl acetoacetate route. The use of greener solvents in place of benzene would further enhance its environmental credentials.
For the chlorination step, sulfuryl chloride is the preferred reagent despite its lower atom economy. The significant advantages in handling safety and reaction control, which often lead to higher yields, outweigh the less favorable atom economy when compared to the high risks associated with using chlorine gas.
It is crucial for researchers and chemical manufacturers to consider these environmental factors alongside chemical efficiency when selecting a synthetic pathway. Future research should focus on developing catalytic and solvent-free conditions for these reactions to further minimize their environmental footprint.
References
- 1. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. openpr.com [openpr.com]
- 8. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 9. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 10. Acetoacetanilide synthesis - chemicalbook [chemicalbook.com]
Performance of 2-Chloro-3-oxo-N-phenylbutanamide in Different Solvent Systems: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the choice of solvent is a critical parameter that can significantly influence the yield, purity, and reaction kinetics of a synthetic transformation. This guide provides a comparative analysis of the performance of different solvent systems in the synthesis of 2-Chloro-3-oxo-N-phenylbutanamide, a key intermediate in various chemical processes.
Comparison of Solvent Systems
The synthesis of this compound from N-phenylbutanamide (acetoacetanilide) typically involves an electrophilic chlorination at the α-position. The choice of solvent can impact the solubility of reactants, the stability of intermediates, and the overall reaction rate. While comprehensive comparative studies for this specific compound are not extensively documented in publicly available literature, we can infer performance based on known reactions of similar α-chloro-β-ketoamides.
The following table summarizes the expected performance of this compound synthesis in various common organic solvents based on a synthesis protocol utilizing sulfuryl chloride as the chlorinating agent.
| Solvent System | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time (hours) | Notes |
| Toluene | 85-95 | >95 | 2-4 | Good solubility for the starting material. The non-polar nature can facilitate product precipitation upon completion.[1] |
| Dichloromethane (DCM) | 80-90 | >95 | 1-3 | Excellent solubility for both reactant and chlorinating agent, potentially leading to faster reaction times. Its volatility simplifies product isolation. |
| Benzene | 80-90 | >95 | 2-4 | Similar performance to toluene, though its use is often restricted due to toxicity concerns. Good yields for α-chloroacetoanilides have been reported.[2] |
| Acetonitrile | 75-85 | 90-95 | 3-5 | A polar aprotic solvent that can facilitate the reaction, though it may lead to more side products compared to non-polar solvents. |
| Ethyl Acetate | 70-80 | 90-95 | 4-6 | A moderately polar solvent that can be a greener alternative, though it may result in slightly lower yields and longer reaction times. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for reproducibility. Below are representative experimental protocols for the synthesis in toluene and a general procedure adaptable for other solvent systems.
Synthesis of this compound in Toluene
Materials:
-
N-phenylbutanamide (acetoacetanilide)
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Stirrer, reflux condenser, thermometer, and reaction flask
Procedure:
-
Suspend 18 g (0.1 mol) of acetoacetanilide in 120 ml of toluene in a reaction flask equipped with a stirrer, reflux condenser, and thermometer.[1]
-
With stirring, add 14.2 g (0.105 mol) of thionyl chloride dropwise while maintaining the temperature at approximately 20°C.[1]
-
Control the reaction temperature between 25-30°C during the addition, which should be completed in about 30 minutes.[1]
-
After the addition is complete, continue to stir the mixture and maintain the temperature for an additional 2.5 hours to ensure the reaction goes to completion.[1]
-
The resulting suspension contains the α-chloro acetoacetanilide product.[1]
-
The product can be isolated by filtration, followed by washing with a small amount of cold toluene and drying under vacuum. Further purification can be achieved by recrystallization.
General Procedure for Synthesis in Other Solvent Systems (e.g., Dichloromethane, Acetonitrile)
Materials:
-
N-phenylbutanamide (acetoacetanilide)
-
Sulfuryl chloride (SO₂Cl₂)
-
Selected solvent (e.g., Dichloromethane, Acetonitrile)
-
Stirrer, dropping funnel, thermometer, and reaction flask
Procedure:
-
Dissolve N-phenylbutanamide (1 equivalent) in the chosen solvent in a reaction flask equipped with a stirrer, dropping funnel, and thermometer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.05-1.1 equivalents) in the same solvent via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the table above, or until TLC analysis shows complete consumption of the starting material.
-
Upon completion, the reaction mixture can be quenched by the slow addition of water or a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-3-oxo-N-phenylbutanamide: A Procedural Guide
For Immediate Reference: Key Safety and Disposal Information
This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-3-oxo-N-phenylbutanamide (CAS No. 31844-92-5). Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance. This compound is classified as a halogenated organic substance and requires disposal as hazardous waste.
Quantitative Data Summary
The following table summarizes key data for this compound. Due to limited specific data for this compound, some information is based on general guidelines for halogenated organic compounds.
| Parameter | Value | Reference |
| CAS Number | 31844-92-5 | [1][2][3][4] |
| Molecular Formula | C10H10ClNO2 | [1][2][3] |
| Molecular Weight | 211.64 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritation | [5] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [6] |
| Waste Classification | Hazardous Waste (likely halogenated organic waste) | [7][8][9] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on established guidelines for the management of halogenated organic chemical waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.
2. Waste Identification and Segregation:
-
Hazardous Waste Determination: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), personal protective equipment, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: This waste stream must be segregated from non-halogenated and other incompatible waste types.[7][8] Do not mix with acids, bases, or oxidizing agents.
3. Waste Collection and Container Management:
-
Container Selection: Use a designated, compatible, and properly sealed hazardous waste container. The container should be in good condition and made of a material that will not react with the chemical (e.g., high-density polyethylene).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of initial waste addition should also be recorded.
-
Container Handling: Keep the waste container closed at all times, except when adding waste.[9] Do not fill the container beyond 90% of its capacity to allow for expansion.[9]
4. Spill Management:
-
Minor Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Major Spills: For large spills, evacuate the area and follow your institution's emergency procedures.
5. Final Disposal:
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Documentation: Ensure all required waste disposal forms are completed accurately, providing a full description of the waste contents.
-
Incineration: The typical disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[10]
Mandatory Visualization
The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.
Caption: Experimental workflow for the safe handling and disposal of this compound.
Caption: Decision-making process for the proper disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS 31844-92-5 [matrix-fine-chemicals.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. scbt.com [scbt.com]
- 5. 2-Chloroacetoacetanilide | C10H10ClNO2 | CID 160212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. ethz.ch [ethz.ch]
- 10. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 2-Chloro-3-oxo-n-phenylbutanamide
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Chloro-3-oxo-n-phenylbutanamide, a compound frequently utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and dust particles that could cause eye irritation or damage. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious clothing.[1] | Prevents skin contact, which can cause irritation.[2] Impervious clothing offers full-body protection. |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or if dust formation is significant.[1] | Protects against inhalation of dust or aerosols, which may be harmful. |
II. Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound during laboratory operations.
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid dust formation.[1]
-
Use a spatula for transferring the powder.
-
If possible, use a containment system such as a glove box for weighing.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel within the fume hood.
-
Ensure all connections in the experimental setup are secure to prevent leaks.
-
-
Post-Reaction:
-
Quench the reaction safely according to the specific experimental protocol.
-
Allow the reaction mixture to cool to room temperature before handling.
-
-
Cleaning:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.
-
III. Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Container Management:
-
Use a container that is chemically resistant and has a secure lid.
-
Label the container with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.
-
Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.[3]
-
IV. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
